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  • Product: (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
  • CAS: 17435-30-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS Number: 17435-30-2)

For Researchers, Scientists, and Drug Development Professionals Foreword (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral aminopyrimidine derivative of significant interest in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral aminopyrimidine derivative of significant interest in contemporary medicinal chemistry. Its structural architecture, featuring a reactive chloropyrimidine core and a chiral (R)-1-aminopropan-2-ol side chain, positions it as a crucial building block in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of next-generation kinase inhibitors. As a Senior Application Scientist, the following sections are designed to offer not just procedural details, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chirality is a critical feature, as stereoisomers of a drug can have significantly different pharmacological and toxicological profiles.

PropertyValueSource
CAS Number 17435-30-2[1]
Molecular Formula C₇H₁₁ClN₄O[2][3]
Molecular Weight 202.64 g/mol [2]
Appearance Expected to be a solidGeneral Knowledge
Chirality (R)-enantiomerCompound Name
Related CAS Numbers 1248283-41-1 (racemate)[1][4]
1620579-30-7 ((S)-isomer of a related compound)[1]

Synthesis and Mechanism

The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of many heterocyclic compounds used in pharmaceuticals[5][6][7].

Synthetic Strategy

The most direct and widely employed route involves the reaction of 5-amino-4,6-dichloropyrimidine with (R)-1-aminopropan-2-ol. The rationale behind this strategy lies in the high reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic attack, which is further activated by the electron-withdrawing nature of the ring nitrogen atoms[5]. The amino group at the 5-position can influence the regioselectivity of the reaction, though in this symmetric starting material, mono-substitution occurs at either the 4 or 6 position.

Synthesis_Workflow Reactant1 5-Amino-4,6-dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 (R)-1-Aminopropan-2-ol Reactant2->Reaction Product (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Reaction->Product caption Synthesis Workflow

A generalized workflow for the synthesis of the title compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure synthesized from general methods for SNAr reactions on dichloropyrimidines[5][6].

Materials:

  • 5-Amino-4,6-dichloropyrimidine (1.0 eq)

  • (R)-1-Aminopropan-2-ol (1.1 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-amino-4,6-dichloropyrimidine in anhydrous DMF, add (R)-1-aminopropan-2-ol and DIPEA.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound and for monitoring reaction progress.

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is a common starting point. A typical gradient might be 10-90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the pyrimidine ring shows strong absorbance (e.g., 254 nm).
Column Temperature 30-40 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The expected spectra would show characteristic signals for the pyrimidine ring protons, the aminopropanol side chain, and the respective carbon atoms.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Pyrimidine CH: A singlet in the aromatic region.

  • NH protons: Broad signals, the chemical shift of which will be solvent and concentration-dependent.

  • CH₂-N: A multiplet.

  • CH-OH: A multiplet.

  • CH₃: A doublet.

  • OH: A broad singlet, which may exchange with D₂O.

Expected ¹³C NMR Chemical Shifts:

  • Signals corresponding to the carbons of the pyrimidine ring.

  • Signals for the three carbons of the propan-2-ol side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 203.64.

Applications in Drug Development: A Key Intermediate for BTK Inhibitors

The primary application of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[6][8][9]. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a highly effective therapeutic strategy for various B-cell malignancies and autoimmune diseases[10].

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (as an intermediate for BTK inhibitors) Inhibitor->BTK Inhibition caption Role in BTK Inhibition

The role of BTK in B-cell signaling and its inhibition.

The (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol moiety is incorporated into the structure of several BTK inhibitors. The remaining chlorine atom on the pyrimidine ring serves as a handle for further functionalization, often through another nucleophilic substitution or a cross-coupling reaction, to build the final complex drug molecule[11]. The chiral propanolamine side chain is often crucial for establishing key interactions with the target protein, thereby influencing the potency and selectivity of the inhibitor.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol.

General Safety Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood[8][11].

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[11].

  • In case of contact:

    • Skin: Immediately wash with soap and plenty of water[11].

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[11].

    • Inhalation: Move to fresh air[11].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[11][12].

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations[11].

Conclusion

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a valuable and versatile intermediate in medicinal chemistry, particularly in the synthesis of BTK inhibitors. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. A thorough understanding of its chemical properties, analytical characterization, and safe handling is paramount for its effective utilization in drug discovery and development programs. The insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently work with this important building block and to accelerate the development of novel therapeutics.

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Exploratory

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol biological activity

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Scaffold For Researchers, Scientists, and Drug Development Professionals Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents. This guide focuses on a specific, yet underexplored, exemplar of this class: (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. While direct biological data on this particular molecule is sparse, its structural features designate it as a highly valuable starting material for the synthesis of potent and selective modulators of key cellular targets, most notably protein kinases. This document provides a comprehensive analysis of its synthetic accessibility, inferred biological potential based on structurally related compounds, and a detailed roadmap for its characterization. We will explore its promise as a scaffold for developing novel therapeutics in oncology, immunology, and neurodegenerative diseases, supported by a wealth of data from analogous compounds. This guide is intended to serve as a foundational resource for researchers looking to leverage this versatile chemical entity in their drug discovery programs.

Introduction: The Aminopyrimidine Scaffold in Drug Discovery

In the landscape of drug discovery, certain molecular frameworks, or "privileged scaffolds," appear with remarkable frequency in molecules that exhibit high affinity for a diverse range of biological targets. The 4-aminopyrimidine scaffold is a quintessential example of such a structure. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases has cemented its role as a premier pharmacophore in the development of kinase inhibitors.[1]

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol represents a strategically designed starting point for chemical library synthesis. Its key features include:

  • A 4-aminopyrimidine core: Essential for ATP-competitive kinase inhibition.

  • A chlorine atom at the 6-position: A versatile chemical handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

  • A 5-amino group: Offers an additional point for substitution to explore structure-activity relationships (SAR) and enhance selectivity.

  • A chiral (R)-propan-2-ol side chain: Provides a three-dimensional vector for probing interactions within target proteins and can be crucial for optimizing potency and pharmacokinetic properties.

This guide will illuminate the potential of this scaffold by synthesizing data from a wide array of its derivatives.

Synthesis and Chemical Properties

The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is readily achievable through established synthetic methodologies for aminopyrimidine derivatives. A plausible and efficient synthetic route would involve the nucleophilic aromatic substitution of a dichlorinated pyrimidine precursor.[2][3]

G cluster_0 Proposed Synthesis A 4,6-Dichloro-5-aminopyrimidine C (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol A->C Nucleophilic Aromatic Substitution (e.g., DIPEA, n-BuOH, heat) B (R)-1-aminopropan-2-ol B->C G cluster_0 Mechanism of Kinase Inhibition Inhibitor Aminopyrimidine Scaffold Kinase Kinase ATP-Binding Pocket Inhibitor->Kinase Competitive Binding (H-bonds to hinge region) Substrate Phosphorylation Substrate Phosphorylation Inhibitor->Substrate Phosphorylation Inhibition ATP ATP ATP->Kinase Normal Substrate Binding Kinase->Substrate Phosphorylation Catalytic Activity G cluster_0 Biological Characterization Workflow A Synthesized Compound Library B Primary Screen: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) A->B Determine IC50 C Secondary Screen: Cell-Based Antiproliferative Assay (e.g., MTT Assay) B->C Identify potent hits D Mechanism of Action Studies C->D Confirm cellular activity E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Lead Optimization E->G Elucidate mechanism F->G Elucidate mechanism

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Foundational

The Strategic Role of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol in Antiviral Drug Discovery

Executive Summary The discovery and development of Acyclic Nucleoside Phosphonates (ANPs) revolutionized the therapeutic landscape for viral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Vir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of Acyclic Nucleoside Phosphonates (ANPs) revolutionized the therapeutic landscape for viral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). At the heart of this chemical revolution is (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS 17435-30-2), a highly specialized chiral pyrimidine intermediate.

Rather than relying on the inefficient direct alkylation of pre-formed purines, modern pharmaceutical synthesis utilizes this pyrimidine intermediate to construct the purine ring de novo. This whitepaper explores the historical context, mechanistic causality, and self-validating synthetic protocols surrounding this critical molecule, providing a comprehensive guide for researchers in antiviral drug development.

Historical Context & The Regioselectivity Problem

In the late 1990s, the development of 1 by Gilead Sciences, based on the foundational work of Antonín Holý and Erik De Clercq, introduced a new class of nucleotide analog reverse transcriptase inhibitors (NRTIs)[1]. Tenofovir requires an (R)-methyl group on its acyclic side chain to properly interface with the viral reverse transcriptase enzyme.

The Challenge of Direct Alkylation

Historically, synthesizing acyclic nucleosides involved reacting a purine base (like adenine) with a chiral alkylating agent. However, adenine possesses multiple nucleophilic nitrogen atoms. Direct alkylation typically yields a thermodynamic mixture of N7-alkylated and N9-alkylated regioisomers. Separating these isomers on an industrial scale is highly inefficient, leading to massive yield losses and complex purification bottlenecks.

The De Novo Purine Solution

To bypass the regioselectivity issue, chemists designed a convergent synthetic route that builds the imidazole portion of the purine ring directly onto the chiral side chain[2]. By reacting 4,6-dichloro-5-aminopyrimidine with (R)-1-amino-propan-2-ol, the chiral moiety is permanently locked into what will become the N9 position of the final purine structure.

RegioLogic Direct Direct Adenine Alkylation (Historical Approach) Mix N7 & N9 Regioisomer Mixture (Low Yield, Difficult Separation) Direct->Mix Poor Regiocontrol DeNovo De Novo Purine Synthesis (Modern Approach) Pyrim Pyrimidine Intermediate (CAS 17435-30-2) DeNovo->Pyrim SNAr Pure 100% N9-Alkylated Purine (High Yield, Scalable) Pyrim->Pure Formylation & Cyclization

Comparison of direct adenine alkylation versus de novo purine synthesis.

Chemical Properties & Quantitative Data

Understanding the physicochemical properties of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is critical for optimizing its synthesis and downstream processing. The intermediate acts as a highly functionalized scaffold, containing a secondary alcohol for subsequent O-alkylation, a primary amine (5-amino) for imidazole ring closure, and a 6-chloro group for later conversion to the adenine exocyclic amine.

ParameterValueAnalytical Method
Chemical Name (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-olDocumentation[3]
CAS Number 17435-30-2Documentation[3]
Molecular Formula C7H11ClN4OElemental Analysis
Molecular Weight 202.64 g/mol Mass Spectrometry (ESI+)
Regioselectivity > 99% (Mono-substituted)HPLC (UV 254 nm)
Enantiomeric Excess (ee) > 99%Chiral HPLC

Synthetic Methodology & Protocols (Self-Validating System)

The synthesis of the title compound relies on a highly controlled Nucleophilic Aromatic Substitution (SNAr) . The protocol outlined below is designed as a self-validating system, ensuring that the reaction stops precisely at mono-substitution.

Mechanistic Causality: Self-Limiting SNAr Reactivity

The starting material, 4,6-dichloro-5-aminopyrimidine , contains two highly electrophilic positions (C4 and C6) due to the electron-withdrawing nature of the adjacent ring nitrogens and the chlorine atoms[4].

When the primary amine of (R)-1-amino-propan-2-ol attacks the C4 position, it displaces the chloride ion. Crucially, the newly installed alkylamino group (-NH-R) is strongly electron-donating. This localized increase in electron density significantly reduces the electrophilicity of the remaining C6 position. As a result, the second substitution is kinetically hindered under mild conditions, preventing the formation of di-substituted byproducts and ensuring near-perfect regioselectivity.

Step-by-Step Experimental Protocol
  • Reactor Setup: Charge a glass-lined reactor with 4,6-dichloro-5-aminopyrimidine (1.0 eq) and a polar protic solvent, such as n-butanol or ethanol (10 volumes). The choice of solvent allows for elevated reaction temperatures (~80-90°C) without requiring a pressurized vessel.

  • Base Addition: Add triethylamine (1.2 eq) to the mixture. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the SNAr reaction. This prevents the protonation of the incoming chiral amine, ensuring its nucleophilicity remains high throughout the reaction.

  • Chiral Amine Addition: Heat the mixture to 80°C. Slowly add (R)-1-amino-propan-2-ol (1.05 eq) dropwise over 2 hours.

  • Monitoring: Maintain the temperature at 80°C and monitor the reaction via HPLC. The reaction is considered complete when the starting material area percentage drops below 1.0%.

  • Workup & Isolation: Cool the reaction mixture to 0-5°C to induce crystallization. Filter the resulting precipitate, wash with cold water to remove triethylamine hydrochloride salts, and dry under vacuum at 50°C to yield (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol as an off-white solid.

Downstream Processing to Tenofovir

Once the chiral pyrimidine intermediate is isolated, it undergoes a series of highly efficient transformations to yield the final active pharmaceutical ingredient (API), 5[5].

  • Purine Ring Closure: The pyrimidine intermediate is reacted with triethyl orthoformate (or formic acid) under acidic conditions. The 5-amino group and the newly added 4-alkylamino group condense with the single carbon from the orthoformate to form the N7-C8-N9 portion of the purine ring. Because the chiral side chain is already attached to the 4-amino group, it becomes exclusively the N9 substituent of the resulting (R)-9-(2-hydroxypropyl)-6-chloropurine .

  • Ammonolysis: The 6-chloro group of the newly formed purine is displaced by aqueous ammonia in a sealed vessel at elevated pressure and temperature, yielding (R)-9-(2-hydroxypropyl)adenine .

  • Phosphonate Alkylation: The secondary alcohol of the chiral side chain is O-alkylated using diethyl (tosyloxy)methylphosphonate in the presence of a strong base (e.g., magnesium tert-butoxide).

  • Deprotection: The diethyl ester is hydrolyzed (typically using bromotrimethylsilane) to yield the final acyclic nucleoside phosphonate, Tenofovir.

Pathway SM 4,6-Dichloro-5-aminopyrimidine Intermediate (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS 17435-30-2) SM->Intermediate SNAr Reaction Amine (R)-1-Amino-propan-2-ol (Chiral Pool) Amine->Intermediate Chiral Transfer Purine (R)-9-(2-Hydroxypropyl)-6-chloropurine Intermediate->Purine Triethyl Orthoformate (Ring Closure) Adenine (R)-9-(2-Hydroxypropyl)adenine Purine->Adenine NH3 (aq) (Ammonolysis) Tenofovir Tenofovir (ANP) Adenine->Tenofovir Phosphonate Alkylation & Deprotection

Synthetic pathway of Tenofovir highlighting the critical pyrimidine intermediate.

Conclusion

The strategic utilization of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol exemplifies the elegance of modern process chemistry. By shifting the synthetic burden from a difficult regioselective purine alkylation to a highly controlled, self-limiting pyrimidine functionalization, chemists have enabled the scalable, high-yield production of life-saving antiretroviral therapies. This de novo approach remains a gold standard in the synthesis of complex nucleotide analogs.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Importance The compound (R)-1-((5-Amino-6-chloropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

The compound (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) is a highly specialized chiral pyrimidine derivative[1]. In pharmaceutical manufacturing, it serves as a foundational intermediate in the commercial synthesis of Tenofovir—a potent acyclic nucleoside phosphonate reverse transcriptase inhibitor used globally in HIV-1 and Hepatitis B antiretroviral therapies[2].

The formation of this intermediate represents the critical first step in constructing the adenine-like purine ring of Tenofovir. By reacting 5-amino-4,6-dichloropyrimidine with the chiral building block (R)-1-amino-2-propanol[3], chemists can establish the necessary stereocenter early in the synthetic route, ensuring high enantiomeric purity in the final Active Pharmaceutical Ingredient (API).

Mechanistic Insights & Causality

As a Senior Application Scientist, I emphasize that successful scale-up of this reaction requires a deep understanding of the underlying electronics and chemoselectivity:

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring of 5-amino-4,6-dichloropyrimidine is highly electron-deficient, making the C4 and C6 positions highly susceptible to nucleophilic attack.

  • Chemoselectivity (Amine vs. Alcohol): (R)-1-amino-2-propanol contains both a primary amine and a secondary alcohol[3]. Because aliphatic amines are significantly more nucleophilic than aliphatic alcohols, the primary amine selectively attacks the pyrimidine ring. The secondary alcohol remains unreacted, eliminating the need for costly protecting group chemistry.

  • Prevention of Over-Substitution: The starting pyrimidine is symmetric, meaning attack at C4 or C6 yields the same product. Once the first equivalent of the amine is added, the newly formed alkylamino group donates electron density into the pyrimidine ring via resonance. This electronic deactivation significantly raises the activation energy for a second SNAr attack at the remaining chlorine atom, naturally preventing di-substitution.

  • Role of the Acid Scavenger: The SNAr reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the incoming (R)-1-amino-2-propanol, destroying its nucleophilicity and stalling the reaction. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to drive the reaction to completion.

Experimental Workflow

Workflow SM1 5-Amino-4,6-dichloropyrimidine (Electrophile) Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: n-Butanol | Temp: 85°C | Time: 8-12 h SM1->Reaction SM2 (R)-1-Amino-2-propanol (Nucleophile) SM2->Reaction Base Triethylamine (TEA) (Acid Scavenger) Base->Reaction Workup Aqueous Workup & Extraction (Removal of TEA·HCl) Reaction->Workup Product (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol CAS: 17435-30-2 Workup->Product Downstream Downstream API Synthesis (Tenofovir Cyclization) Product->Downstream

Figure 1: Experimental workflow for the SNAr synthesis of the Tenofovir intermediate.

Quantitative Reaction Parameters

Table 1: Stoichiometric Parameters for a 100 mmol Scale Synthesis

ComponentFunctionMW ( g/mol )EquivalentsMass / Volume
5-Amino-4,6-dichloropyrimidineStarting Material163.991.0016.40 g
(R)-1-Amino-2-propanolChiral Nucleophile75.111.108.26 g (8.6 mL)
Triethylamine (TEA)Acid Scavenger101.192.0020.24 g (27.9 mL)
n-ButanolReaction Solvent74.12N/A100 mL

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process control (IPC) parameters.

Phase 1: Reactor Preparation & Charging
  • Atmospheric Control: Purge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with dry nitrogen. Causality: The electron-rich amino-pyrimidine product is susceptible to oxidative degradation at elevated temperatures; an inert atmosphere ensures high color purity.

  • Solvent & Electrophile Charging: Add 16.40 g of 5-amino-4,6-dichloropyrimidine to 100 mL of n-butanol. Stir at 300 rpm to form a uniform suspension. Causality: n-Butanol is selected because its boiling point (117 °C) allows for optimal SNAr kinetics without the need for pressurized reaction vessels.

  • Base Addition: Introduce 27.9 mL of Triethylamine (TEA) into the suspension.

Phase 2: Nucleophile Addition & Thermal Activation
  • Controlled Addition: Using an addition funnel, add 8.6 mL of (R)-1-amino-2-propanol dropwise over 15–20 minutes at room temperature (20–25 °C). Causality: The initial SNAr attack is exothermic. Dropwise addition prevents localized heating and minimizes the formation of trace di-substituted impurities.

  • Heating: Gradually heat the reaction mixture to 85 °C. Maintain this temperature for 8 to 12 hours.

  • In-Process Control (IPC): At the 8-hour mark, sample the reaction. Perform TLC (Ethyl Acetate:Hexane = 1:1) or HPLC. The reaction is self-validating when the peak corresponding to 5-amino-4,6-dichloropyrimidine is ≤ 1.0% relative area.

Phase 3: Workup & Isolation
  • Solvent Swap: Cool the mixture to 40 °C and concentrate under reduced pressure (rotary evaporator) to remove the bulk of the n-butanol. Causality: n-Butanol is partially miscible with water and can cause severe emulsions during aqueous extraction if not removed.

  • Extraction: Suspend the concentrated crude residue in 150 mL of Ethyl Acetate (EtOAc). Add 100 mL of deionized water and transfer to a separatory funnel. Shake vigorously and allow phase separation. Causality: The water selectively dissolves the TEA·HCl salt byproduct, leaving the target intermediate safely in the upper organic phase.

  • Washing & Drying: Wash the organic layer with 50 mL of saturated brine. Collect the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the filtrate to approximately 40 mL. Slowly add Heptane (approx. 60 mL) under constant stirring until crystallization initiates. Cool to 0–5 °C for 2 hours, filter the precipitate, and dry under vacuum at 45 °C to yield the product as a pale yellow solid.

Analytical Validation

To guarantee the structural integrity of the synthesized batch, verify the following analytical markers:

  • HPLC Purity: Target ≥ 98.5% (UV detection at 254 nm).

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic pyrimidine aromatic proton (C2-H) as a distinct singlet around δ 7.8–8.0 ppm. The preservation of the chiral propanol tail is validated by the methyl doublet at δ ~1.0 ppm and the multiplet of the chiral methine proton at δ ~3.8 ppm.

  • Chiral HPLC: Confirm enantiomeric excess (ee) ≥ 99.0% to ensure no racemization occurred during the thermal activation phase.

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Application

Application Note: (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol as a Key Synthetic Intermediate in Tenofovir Manufacturing

Executive Summary (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2)[1] is a highly specialized chiral pyrimidine derivative. It serves as the foundational building block in the commercial synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2)[1] is a highly specialized chiral pyrimidine derivative. It serves as the foundational building block in the commercial synthesis of Tenofovir—a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and chronic Hepatitis B[2]. This application note details the mechanistic rationale, quality specifications, and validated experimental protocols for utilizing this intermediate in the downstream synthesis of the Tenofovir active pharmaceutical ingredient (API), as established by foundational patents[3] and subsequent process optimizations[4].

Strategic Importance in Nucleotide Analog Synthesis

The architectural complexity of acyclic nucleoside phosphonates like Tenofovir requires precise stereochemical control and efficient heterocyclic construction. The use of this specific pyrimidine intermediate is strategically advantageous for two primary reasons:

  • Stereochemical Anchoring: It introduces the critical (R)-methyl group early in the synthetic sequence, utilizing the readily available (R)-1-amino-2-propanol[5]. The (R)-enantiomer is strictly required for the API's binding affinity to the viral reverse transcriptase; the (S)-enantiomer exhibits significant cytotoxicity and negligible antiviral efficacy.

  • Pre-assembled Pyrimidine Scaffold: By utilizing a pre-functionalized 4,6-dichloro-5-aminopyrimidine precursor, the intermediate provides an optimal spatial arrangement of the 5-amino and 4-alkylamino groups. This primes the molecule for a highly efficient, one-carbon cyclization to form the purine bicyclic system[3].

Physicochemical & Quality Specifications

To ensure high yields in downstream transformations, the intermediate must meet stringent quality criteria. Table 1 summarizes the quantitative data and analytical methods required for API-grade material.

Table 1: Target Physicochemical Specifications for API-Grade Intermediate

ParameterSpecificationAnalytical MethodMechanistic Rationale
Appearance Off-white to pale yellow powderVisual InspectionIndicates the absence of highly conjugated polymeric impurities.
Chemical Purity 98.5% (Area)RP-HPLC (UV at 254 nm)Prevents the propagation of side-products in the downstream cyclization step.
Chiral Purity (ee) 99.0%Chiral HPLCThe (R)-configuration is strictly required for the antiviral activity of Tenofovir[2].
Moisture Content 0.5% w/wKarl Fischer TitrationExcess water prematurely hydrolyzes the triethyl orthoformate reagent used in the next step.
Residual Solvents 5000 ppm (IPA)GC-HSComplies with ICH Q3C guidelines for Class 3 solvents.

Synthetic Pathway & Mechanistic Workflow

The conversion of the pyrimidine intermediate to the final Tenofovir API involves a sequence of cyclization, amination, alkylation, and hydrolysis[4]. The workflow is visualized below.

Tenofovir_Synthesis A (R)-1-amino-2-propanol + 4,6-dichloro-5-aminopyrimidine B (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) A->B Nucleophilic Substitution (Base, Heat) C (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol B->C Cyclization (Triethyl orthoformate, H+) D (R)-9-(2-hydroxypropyl)adenine C->D Amination (NH3, Pressure, Heat) E Diethyl (R)-9-[2-(phosphonomethoxy)propyl]adenine D->E Alkylation (Diethyl tosyloxymethylphosphonate, Base) F Tenofovir (API) CAS: 147127-20-6 E->F Hydrolysis (TMSBr)

Synthetic pathway from the pyrimidine intermediate to the Tenofovir API.

Validated Experimental Protocols

The following protocols outline the immediate downstream transformations of the intermediate. Each step is designed as a self-validating system to ensure process control and high fidelity.

Protocol A: Purine Ring Construction (Cyclization)
  • Objective: Convert the pyrimidine intermediate into the bicyclic purine scaffold, yielding (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol.

  • Reagents: (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (1.0 eq), Triethyl orthoformate (10.0 eq), Concentrated HCl (0.05 eq).

Step-by-Step Methodology:

  • Charge a dry, glass-lined reactor with the pyrimidine intermediate and triethyl orthoformate.

  • Add the catalytic concentrated HCl dropwise under continuous stirring.

  • Heat the reaction mixture to 80–90 °C for 4–6 hours.

  • Distill off the excess triethyl orthoformate and the ethanol byproduct under reduced pressure.

  • Crystallize the resulting crude residue from isopropyl alcohol (IPA), filter, and dry under a vacuum at 50 °C.

Causality & Mechanistic Insight: Triethyl orthoformate is utilized because it acts simultaneously as a solvent, a dehydrating agent, and a one-carbon electrophile (formyl equivalent)[3]. The acidic conditions (HCl) protonate the orthoester, generating a highly reactive dialkoxycarbenium ion. Elevated temperatures drive the reaction forward by continuously eliminating the ethanol byproduct, shifting the equilibrium toward the cyclized purine product.

Self-Validation System: Reaction progress is monitored via TLC (Silica gel, DCM:MeOH 9:1). The validation is confirmed by the complete disappearance of the highly polar starting material (due to the loss of primary and secondary amine groups) and the emergence of a less polar, strongly UV-active spot corresponding to the cyclized purine.

Protocol B: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Convert the 6-chloropurine derivative to the 6-aminopurine (adenine) derivative, yielding (R)-9-(2-hydroxypropyl)adenine.

  • Reagents: (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol (1.0 eq), Methanolic ammonia (~7N, 15.0 eq).

Step-by-Step Methodology:

  • Suspend the chloropurine intermediate in methanolic ammonia within a high-pressure stainless-steel autoclave.

  • Seal the vessel and heat the mixture to 70–80 °C for 12 hours with vigorous agitation.

  • Cool the reactor to 0–5 °C and slowly vent the internal pressure.

  • Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Slurry the residue in cold water to dissolve the ammonium chloride byproduct, filter the precipitated product, and dry.

Causality & Mechanistic Insight: The 6-chloro group on the purine ring is susceptible to nucleophilic attack. However, because the bicyclic purine system is relatively electron-rich compared to simple pyrimidines, forcing conditions are required to achieve acceptable kinetics. Methanolic ammonia is used in a sealed autoclave to maintain a high concentration of dissolved NH3​ at temperatures well above its boiling point, driving the SNAr reaction to completion[4].

Self-Validation System: The completion of the reaction is physically validated by the complete dissolution of the starting suspension during heating, followed by the robust precipitation of the adenine product upon cooling and water addition. Furthermore, an aqueous wash of the filtered product can be tested with a 0.1M AgNO3​ solution; the immediate formation of a white precipitate ( AgCl ) confirms the successful displacement and removal of the chloride leaving group.

References

  • US Patent 5,922,695A - Antiviral phosphonomethoxy nucleotide analogs having increased oral bioavailability. Gilead Sciences, Inc.

  • WO Patent 2008007392A2 - Process for the preparation of tenofovir. Matrix Laboratories Limited.

  • Chemsrc Database - Tenofovir Biological Activity and Target Data (CAS: 147127-20-6).

  • NextSDS Chemical Substance Information - (R)-1-((5-aMino-6-chloropyriMidin-4-yl)aMino)propan-2-ol (CAS: 17435-30-2).

Sources

Method

Cell-based assays using (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Application Note: Cell-Based Assay Workflows for Evaluating Pyrimidine Intermediates – A Focus on (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Abstract This application note details the integration of the chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Workflows for Evaluating Pyrimidine Intermediates – A Focus on (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Abstract

This application note details the integration of the chiral aminopyrimidine building block, (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS 17435-30-2), into advanced cell-based assay workflows. As a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and a critical intermediate in the synthesis of nucleotide analogs and epigenetic inhibitors, evaluating its intracellular target engagement and cytotoxicity is paramount. We outline self-validating protocols for live-cell NanoBRET target engagement and multiplexed high-content toxicity profiling.

Scientific Context & Rationale

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a highly versatile chiral intermediate. Its 6-chloro-5-aminopyrimidine core serves as a potent bioisostere for adenine, making it a foundational building block for synthesizing nucleotide reverse transcriptase inhibitors (NRTIs) such as Tenofovir[1]. Beyond antivirals, this specific aminopyrimidine scaffold has been successfully utilized in the discovery of WDR5-MLL1 protein-protein interaction (PPI) inhibitors (e.g., DDO-2213) for the treatment of MLL-fusion leukemias[2], as well as CD73 ectonucleotidase antagonists.

The Causality of Assay Selection: In the context of FBDD, testing fragments directly in living cells is critical. Traditional biochemical assays often fail to predict cellular permeability or account for the high intracellular concentration of competing endogenous ligands (such as ATP). By employing a live-cell NanoBRET assay, we can quantitatively measure the fragment's ability to penetrate the cell membrane and engage the target (e.g., the WIN site of WDR5)[3]. Concurrently, because aminopyrimidines can occasionally intercalate DNA or inhibit off-target kinases, high-content cytotoxicity profiling is required to ensure that the fragment's biological effects are strictly on-target.

Workflow 1: Live-Cell Target Engagement (NanoBRET) for FBDD

Causality & Assay Design: The NanoBRET target engagement assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein (e.g., WDR5) and a cell-permeable fluorescent tracer. When the pyrimidine fragment enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal. This system inherently validates cellular permeability and target affinity simultaneously[3].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293T cells in a 96-well white, flat-bottom plate at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: Transfect cells with a plasmid encoding the WDR5-NanoLuc fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Replace the media with Opti-MEM containing the NanoBRET WIN-site fluorescent tracer at its pre-determined KD​ concentration (e.g., 0.5 µM).

  • Fragment Treatment: Add (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol in a 10-point dose-response titration (ranging from 100 µM down to 10 nM).

    • Self-Validating Controls: Include a DMSO-only vehicle well ( BRETmax​ ) and a well with 10 µM of a known high-affinity inhibitor like OICR-9429 ( BRETmin​ ) to define the assay window. This guarantees that any signal reduction observed from the fragment is due to specific target engagement rather than assay artifact or cell death.

  • Incubation & Readout: Incubate for 2 hours to reach binding equilibrium. Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (618 nm / 460 nm).

Workflow 2: High-Content Cytotoxicity Profiling (Safety & Off-Target)

Causality & Assay Design: To ensure the fragment does not induce off-target cell death, we employ a multiplexed high-content imaging approach. By combining Hoechst 33342 (nuclear morphology), CellTOX Green (membrane integrity), and TMRE (mitochondrial membrane potential), we can pinpoint the exact mechanism of any observed toxicity.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 (hepatotoxicity model) or MV4-11 (leukemia model) cells in a 384-well black, clear-bottom plate at 5,000 cells/well.

  • Compound Treatment: Treat cells with the pyrimidine fragment at 10 µM, 50 µM, and 100 µM for 48 hours.

    • Self-Validating Controls: Use 1 µM Staurosporine as a positive control. If a compound reduces the TMRE signal without altering the Hoechst signal, it indicates specific mitochondrial toxicity rather than general anti-proliferative effects.

  • Multiplex Staining: Add a staining cocktail containing 1 µg/mL Hoechst 33342, 1x CellTOX Green, and 100 nM TMRE directly to the culture media. Incubate for 30 minutes at 37°C.

  • High-Content Imaging: Image the plate using an automated confocal high-content screening system (e.g., PerkinElmer Opera Phenix) using DAPI, FITC, and TRITC channels.

  • Data Analysis: Quantify total cell count (Hoechst), dead cell count (CellTOX Green), and average mitochondrial intensity (TMRE) per cell using automated image analysis software.

Quantitative Data Summary

The following table summarizes the expected baseline profiling metrics for the unmodified (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol fragment prior to structure-guided optimization into a lead compound.

ParameterAssay ReadoutExpected Value for FragmentInterpretation
Target Engagement (WDR5) NanoBRET IC50​ > 50 µMWeak baseline affinity; requires structural optimization for sub-micromolar potency.
Cellular Permeability BRET Tracer DisplacementHighThe low molecular weight fragment readily crosses the plasma membrane.
Cytotoxicity (HepG2) CellTOX Green CC50​ > 100 µMNon-toxic at standard FBDD screening concentrations.
Mitochondrial Toxicity TMRE IC50​ > 100 µMNo off-target mitochondrial uncoupling or severe kinase inhibition observed.

Mandatory Visualizations

FBDD_Workflow A Fragment Library (CAS 17435-30-2) B Live-Cell NanoBRET Target Engagement A->B C Hit Validation (Kd & Permeability) B->C D Structure-Guided Optimization C->D E Lead Compound (e.g., DDO-2213) D->E

Fragment-Based Drug Discovery (FBDD) workflow utilizing live-cell target engagement.

WDR5_Pathway WDR5 WDR5 Protein (WIN Site) MLL1 MLL1 Complex WDR5->MLL1 Protein-Protein Interaction H3K4 H3K4 Methylation MLL1->H3K4 Histone Methyltransferase Activity Gene Leukemogenic Gene Transcription H3K4->Gene Epigenetic Activation Inhibitor Aminopyrimidine Fragment Inhibitor->WDR5 Competitive Binding

WDR5-MLL1 signaling pathway and competitive inhibition by the aminopyrimidine scaffold.

References

  • Title: Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders Source: bioRxiv URL: [Link]

Sources

Application

In vitro studies with (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

An In-Depth Guide to the In Vitro Characterization of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: Application Notes and Protocols Introduction: Unveiling the Potential of a Novel Aminopyrimidine Compound Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: Application Notes and Protocols

Introduction: Unveiling the Potential of a Novel Aminopyrimidine Compound

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics. (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol, hereafter designated AC-221 , belongs to this promising chemical class. Its structural similarity to established dual Bcr-Abl/Lyn tyrosine kinase inhibitors, such as Bafetinib (INNO-406), suggests its potential as an ATP-competitive inhibitor targeting key signaling nodes in cancer pathophysiology.[1][2][3]

This guide provides a comprehensive framework for the initial in vitro characterization of AC-221. The protocols detailed herein are designed to rigorously assess its biochemical potency, cellular efficacy, and mechanism of action. Our approach is grounded in establishing a self-validating experimental workflow, beginning with direct target engagement in a cell-free system and progressing to the analysis of its effects on cancer cell viability and intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel small molecule inhibitors.

Part 1: Foundational Procedures - Compound Handling and Solution Preparation

The accuracy and reproducibility of in vitro studies hinge upon the proper handling and preparation of the test compound.

1.1. Solubility and Stock Solution Preparation

  • Rationale: Most small molecule kinase inhibitors exhibit poor aqueous solubility and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions due to its high solubilizing capacity and compatibility with most cell culture and biochemical assays at low final concentrations (typically ≤0.5% v/v).[4]

  • Protocol:

    • Prepare a 10 mM stock solution of AC-221 in high-purity, sterile DMSO.

    • Warm the vial gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture.[5] For long-term storage (>6 months), -80°C is recommended.

Part 2: Biochemical Efficacy - Direct Kinase Inhibition Assay

The initial and most critical step is to determine if AC-221 directly inhibits the enzymatic activity of its putative kinase target(s) in a purified, cell-free system. This confirms direct interaction and provides a quantitative measure of potency (IC₅₀). We present a protocol for a universal ADP-based luminescence assay, which can be adapted for various kinases.

2.1. Rationale and Experimental Design

Kinase activity is directly proportional to the amount of ATP consumed and converted to ADP. The ADP-Glo™ Kinase Assay (Promega) is a robust method that quantifies the amount of ADP produced in a kinase reaction.[6] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The resulting luminescent signal correlates with kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower signal.

2.2. Protocol: In Vitro Kinase Inhibition Assay (e.g., Abl Kinase)

  • Reagent Preparation: Prepare Kinase Buffer, ATP solution, and purified active kinase (e.g., recombinant human Abl) according to the supplier's recommendations. Prepare a serial dilution of AC-221 in Kinase Buffer (with a constant final DMSO concentration).

  • Kinase Reaction Setup (384-well plate format):

    • To appropriate wells, add 2.5 µL of the AC-221 serial dilutions or vehicle control (Kinase Buffer + DMSO).

    • Add 5 µL of a master mix containing the kinase and its specific peptide substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Include "No Kinase" controls (wells with substrate and ATP but no enzyme) to determine background signal.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the "No Kinase" control (background) to 0%.

    • Plot the normalized activity against the logarithm of AC-221 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

2.3. Data Presentation: Potency of AC-221 against Target Kinases

Kinase TargetAC-221 IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
Bcr-Abl (Wild-Type)[Example Data: 8.5]Imatinib: 250
Lyn[Example Data: 22.0]Dasatinib: 0.5
Src[Example Data: >1000]Dasatinib: 0.8

Table 1: Hypothetical biochemical IC₅₀ values for AC-221 compared to known inhibitors. This demonstrates how to present potency and selectivity data.

Part 3: Cellular Characterization - Assessing On-Target Activity in Cancer Models

Demonstrating that AC-221 can inhibit cell proliferation and modulate target-specific signaling pathways in living cancer cells is the essential next step to validate its therapeutic potential.

3.1. Protocol: Cell Viability Assay (MTT/MTS)

  • Rationale & Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4] We will use a Bcr-Abl-positive cell line, such as K562 (human chronic myeloid leukemia), as the primary model.[1][2] Crucially, a Bcr-Abl-negative leukemia cell line (e.g., U937) should be run in parallel.[2] Potent activity against K562 but significantly weaker activity against U937 would provide strong evidence for on-target, Bcr-Abl-dependent cytotoxicity.

  • Experimental Workflow Diagram

    G cluster_prep Preparation cluster_treat Treatment cluster_read Readout Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Harvest->Seed Incubate1 Incubate 24h (Allow cells to attach/stabilize) Seed->Incubate1 PrepareDilutions Prepare Serial Dilutions of AC-221 AddCompound Add Compound/Vehicle to Wells PrepareDilutions->AddCompound Incubate2 Incubate 72h AddCompound->Incubate2 AddMTT Add MTT/MTS Reagent Incubate3 Incubate 2-4h AddMTT->Incubate3 Readout Measure Absorbance (570 nm) Incubate3->Readout

    Caption: Workflow for the cell viability assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed K562 and U937 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium.

    • Compound Treatment: After 24 hours, treat the cells with a serial dilution of AC-221 (e.g., from 1 nM to 10 µM). Include a vehicle-only control (DMSO, final concentration ≤0.5%).

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value for each cell line using non-linear regression analysis.

  • Data Presentation: Cellular Potency and Selectivity of AC-221

Cell LineGenotypeAC-221 Cellular IC₅₀ (nM)
K562Bcr-Abl Positive[Example Data: 15.2]
KU812Bcr-Abl Positive[Example Data: 18.9]
U937Bcr-Abl Negative[Example Data: >5000]

Table 2: Hypothetical cellular IC₅₀ values demonstrating the potency of AC-221 against Bcr-Abl positive cells and its selectivity over Bcr-Abl negative cells.

3.2. Protocol: Western Blot Analysis of Downstream Signaling

  • Rationale & Causality: To confirm that AC-221 inhibits the intended signaling pathway, we must analyze the phosphorylation status of the target kinase and its key downstream substrates.[7] For a Bcr-Abl inhibitor, a decrease in the phosphorylation of Bcr-Abl itself and its substrate CrkL (v-crk sarcoma virus CT10 oncogene homolog (avian)-like) is a definitive indicator of on-target activity.[8] This method provides a direct link between compound treatment and the modulation of the specific signaling cascade.

  • Signaling Pathway Diagram

    G AC-221 AC-221 Bcr-Abl Bcr-Abl AC-221->Bcr-Abl Inhibits ADP ADP Bcr-Abl->ADP p-CrkL p-CrkL Bcr-Abl->p-CrkL Phosphorylates ATP ATP ATP->Bcr-Abl Binds CrkL CrkL Downstream Proliferation & Survival Signaling p-CrkL->Downstream

    Caption: Inhibition of the Bcr-Abl signaling pathway by AC-221.

  • Step-by-Step Methodology:

    • Cell Treatment: Culture K562 cells to 70-80% confluency. Treat cells with increasing concentrations of AC-221 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

    • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% gradient SDS-polyacrylamide gel and perform electrophoresis.[10]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-Abl (recognizes p-Bcr-Abl)

      • Total Abl

      • Phospho-CrkL

      • Total CrkL

      • GAPDH or β-actin (as a loading control)

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[9] Image the resulting signal using a digital imager or X-ray film.

    • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.

  • Data Presentation: Modulation of Bcr-Abl Signaling

Treatmentp-Bcr-Abl / Total Bcr-Abl (Fold Change)p-CrkL / Total CrkL (Fold Change)
Vehicle (DMSO)1.001.00
AC-221 (10 nM)[Example Data: 0.65][Example Data: 0.71]
AC-221 (50 nM)[Example Data: 0.21][Example Data: 0.25]
AC-221 (200 nM)[Example Data: 0.05][Example Data: 0.08]

Table 3: Example quantitative Western blot data showing a dose-dependent decrease in the phosphorylation of Bcr-Abl and its downstream substrate CrkL upon treatment with AC-221.

Conclusion and Future Perspectives

This application note outlines a logical and robust workflow for the initial in vitro characterization of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (AC-221). By following these protocols, researchers can effectively determine the compound's biochemical potency, cellular efficacy, and on-target mechanism of action. Positive results from this workflow—namely, potent cell-free kinase inhibition, selective anti-proliferative activity in Bcr-Abl-positive cells, and clear inhibition of the Bcr-Abl signaling pathway—would provide a strong rationale for advancing AC-221 into further preclinical studies. Subsequent investigations could include broader kinase selectivity profiling, evaluation against a panel of imatinib-resistant Bcr-Abl mutants[12], and assessment of apoptosis induction.

References

  • Denic, V & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Unknown Author. Protocol for Invitro Kinase Assay. [Link]

  • Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. [Link]

  • Cellagen Technology. INNO-406 (Bafetinib) | Abl/Lyn inhibitor. [Link]

  • O'Hare, T., et al. (2005). In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants. Cancer Research. [Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]

  • O'Hare, T., et al. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Griswold, I. J., et al. (2006). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS. [Link]

  • Druker, B. J. (2000). Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia. Journal of Clinical Investigation. [Link]

  • Pophali, P. A., & Pendergast, A. M. (2020). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. PMC. [Link]

  • Smalley, K. S. M., et al. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Promega Connections. (2019). Kinase Inhibitors as Therapeutics: A Review. [Link]

  • ResearchGate. Effect of dasatinib, INNO-406, PP2, imatinib and nilotinib on in vitro.... [Link]

  • Cortes, J., et al. (2010). Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. PubMed. [Link]

  • Yokota, A., et al. (2007). INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. PubMed. [Link]

  • NextSDS. (R)-1-((5-aMino-6-chloropyriMidin-4-yl)aMino)propan-2-ol. [Link]

  • Rix, U., et al. (2009). Chemical structures of imatinib, nilotinib, INNO-406 and the coupleable... ResearchGate. [Link]

Sources

Method

Application Note: Utilizing (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol as a Core Scaffold in Acyclic Nucleoside and Purine-Based Lead Generation

Executive Summary In the landscape of antiviral and oncology drug discovery, the purine heterocycle remains one of the most privileged scaffolds. However, direct functionalization of the intact purine ring is often limit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral and oncology drug discovery, the purine heterocycle remains one of the most privileged scaffolds. However, direct functionalization of the intact purine ring is often limited by poor regioselectivity and harsh reaction conditions. To circumvent this, medicinal chemists employ the Traube purine synthesis , constructing the imidazole ring onto a pre-functionalized pyrimidine precursor[1].

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) serves as a highly specialized, chiral, and bifunctional building block in this paradigm[2][3]. It is the critical intermediate in the commercial synthesis of Acyclic Nucleoside Phosphonates (ANPs), most notably Tenofovir (Viread), a blockbuster reverse transcriptase inhibitor[4][5]. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this intermediate in drug discovery lead generation.

Mechanistic Insights & Structural Rationale

The strategic value of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol lies in its precise arrangement of functional groups, which act as a programmable matrix for late-stage diversification:

  • The (R)-2-Hydroxypropyl Moiety : This acyclic chain mimics the stereochemistry of the 3'-hydroxyl group found in natural deoxyribose nucleotides. The (R)-configuration is strictly required for the subsequent active metabolite (Tenofovir Diphosphate) to competitively bind to viral Reverse Transcriptase (RT)[6]. Because it lacks a true 3'-OH equivalent, its incorporation into nascent viral DNA forces obligate chain termination.

  • The C6-Chloro Substituent : The chlorine atom on the pyrimidine ring (which becomes the C6 position of the resulting purine) is highly activated by the electron-withdrawing nature of the heterocyclic system. It serves as an ideal leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr)[1], allowing chemists to generate libraries of adenine (via amination) or other substituted purine derivatives.

  • The 4,5-Diamino Arrangement : The proximity of the secondary amine at C4 and the primary amine at C5 perfectly primes the molecule for an intramolecular cyclization (Traube synthesis) using a one-carbon donor, seamlessly yielding the fused imidazo[4,5-d]pyrimidine (purine) core[1].

ChemicalWorkflow A 5-Amino-4,6-dichloropyrimidine C (R)-1-((5-Amino-6-chloropyrimidin-4-yl) amino)propan-2-ol A->C SNAr Base, Heat B (R)-1-amino-2-propanol B->C D (R)-9-(2-hydroxypropyl)- 6-chloropurine C->D Traube Cyclization HC(OEt)3, H+ E (R)-9-(2-hydroxypropyl) adenine D->E Amination NH3, Heat F Tenofovir (ANP) E->F Phosphonation

Fig 1: Synthetic workflow from pyrimidine precursor to the Tenofovir active pharmaceutical ingredient.

Experimental Workflows & Protocols

Protocol 1: SNAr Synthesis of the Pyrimidine Intermediate

Objective : Regioselective mono-amination of 5-amino-4,6-dichloropyrimidine. Causality & Design : Because the starting pyrimidine is symmetric, substitution at either C4 or C6 yields the identical product. The 5-amino group donates electron density into the ring, slightly dampening the electrophilicity of the C-Cl bonds compared to 2,4,6-trichloropyrimidine. Therefore, moderate heating in a polar protic solvent (n-butanol) is required to drive the reaction to completion without causing di-substitution.

Step-by-Step Procedure :

  • Preparation : Charge a round-bottom flask with 5-amino-4,6-dichloropyrimidine (1.0 equiv, 100 mmol) and suspend in n-butanol (200 mL).

  • Amine Addition : Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 200 mmol) followed by (R)-1-amino-2-propanol (1.05 equiv, 105 mmol).

  • Reaction : Heat the mixture to 90 °C under a nitrogen atmosphere. Stir for 12 hours.

  • Validation (In-Process) : Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (300 mL) and saturated aqueous NaHCO3​ (150 mL).

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol as an off-white solid.

Protocol 2: Traube Purine Ring Closure

Objective : Annulation of the imidazole ring to form (R)-9-(2-hydroxypropyl)-6-chloropurine. Causality & Design : A one-carbon source is required to bridge the C4 and C5 amines. While formic acid is a traditional reagent, it risks unwanted formylation of the secondary alcohol on the chiral side chain. Triethyl orthoformate ( HC(OEt)3​ ) under acidic catalysis is chosen specifically to prevent esterification, ensuring the integrity of the (R)-2-hydroxypropyl group[1].

Step-by-Step Procedure :

  • Preparation : Dissolve the intermediate from Protocol 1 (50 mmol) in triethyl orthoformate (150 mL).

  • Catalysis : Add concentrated aqueous HCl (12 M, 2.0 mL) dropwise. Note: The acid catalyzes the formation of the highly electrophilic dialkoxycarbenium ion.

  • Reaction : Equip the flask with a distillation head to remove generated ethanol. Heat to 120 °C for 4–6 hours.

  • Validation (In-Process) : Monitor by LC-MS. Look for the mass shift from the pyrimidine ( [M+H]+≈203 ) to the cyclized purine ( [M+H]+≈213 ).

  • Workup : Cool to room temperature and concentrate in vacuo to remove excess orthoformate. Neutralize the residue with methanolic ammonia and purify via silica gel flash chromatography to isolate the 6-chloropurine derivative.

Protocol 3: Late-Stage Amination to Adenine Derivative

Objective : Conversion of the 6-chloropurine to (R)-9-(2-hydroxypropyl)adenine[7][8]. Causality & Design : The C6-chloro group is highly labile due to the electron-deficient purine core. High-pressure ammonolysis displaces the chloride, yielding the adenine analog, which is the direct precursor for phosphonation to Tenofovir[4].

Step-by-Step Procedure :

  • Preparation : Transfer the 6-chloropurine intermediate (30 mmol) into a stainless-steel pressure vessel.

  • Reagent Addition : Add a saturated solution of ammonia in methanol (7 N, 100 mL).

  • Reaction : Seal the vessel and heat to 80 °C for 16 hours.

  • Workup : Cool the vessel to 0 °C before carefully venting. Evaporate the solvent.

  • Validation : Suspend the crude residue in cold water to remove NH4​Cl salts. Filter and dry the solid to obtain (R)-9-(2-hydroxypropyl)adenine. Purity can be validated via chiral HPLC to ensure no racemization occurred during the sequence.

Quantitative Data & Optimization

To ensure maximum efficiency in lead generation, the reaction conditions for both the SNAr and cyclization steps must be tightly controlled. The tables below summarize the optimization data.

Table 1: Optimization of SNAr Conditions for Pyrimidine Intermediate Formation

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Ethanol Et3​N 78 (Reflux)248572
n-Butanol DIPEA 90 12 >99 88
DMF K2​CO3​ 1008>9965 (Side reactions)
THF NaH 65 (Reflux)1240N/A

Table 2: Comparison of One-Carbon Donors for Traube Cyclization

ReagentCatalystTemp (°C)Primary Side ReactionPurine Yield (%)
Formic Acid (85%)None100O-Formylation of 2'-OH45
FormamideNone160Thermal degradation30
Diethoxymethyl acetateNone120Minor O-acetylation75
Triethyl orthoformate HCl (cat.) 120 None observed 92

Biological Mechanism of Action

Once the (R)-9-(2-hydroxypropyl)adenine scaffold is converted to an acyclic nucleoside phosphonate (e.g., Tenofovir) and administered, it undergoes a highly specific intracellular cascade. The lack of a 3'-hydroxyl group is the structural linchpin of its efficacy.

BioMechanism A Tenofovir Prodrug (TDF / TAF) B Intracellular Cleavage (Esterases/Cathepsin A) A->B C Tenofovir (TFV) (Acyclic Nucleoside Phosphonate) B->C D Cellular Kinases (Adenylate Kinase) C->D Phosphorylation E Tenofovir Diphosphate (TFV-DP) (Active Metabolite) D->E F Viral Reverse Transcriptase (RT) (Target Enzyme) E->F Competitive Binding vs dATP G DNA Chain Termination (Inhibition of Viral Replication) F->G Lack of 3'-OH prevents chain elongation

Fig 2: Intracellular activation and mechanism of action of Tenofovir in viral chain termination.

References

  • NextSDS. "Chemical Substance Information: (R)-1-((5-aMino-6-chloropyriMidin-4-yl)aMino)propan-2-ol". Available at: [Link]

  • RTI International. "Enzymatic approach toward the synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine". Available at: [Link]

Sources

Application

Application Note: Comprehensive Analytical Methods for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Scientific Context & Mechanistic Grounding (R)-1-((5-Amino-6-chlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates

Scientific Context & Mechanistic Grounding

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a pivotal chiral intermediate in the commercial synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[1]. The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-aminopyrimidine with the chiral pool reagent (R)-1-amino-2-propanol.

Causality in Analytical Control

Rigorous analytical control of this specific intermediate is non-negotiable due to two primary mechanistic factors:

  • Stereochemical Carryover: The pharmacological activity of Tenofovir is strictly dependent on the (R)-configuration of the methyl group on the acyclic linker. Any trace of (S)-1-amino-2-propanol in the starting material will quantitatively convert to the (S)-pyrimidine intermediate. Because subsequent cyclization and phosphonomethylation steps do not alter this stereocenter, the inactive (S)-Tenofovir enantiomer will propagate directly into the final API[2].

  • Regioisomeric Impurities: The starting material, 4,6-dichloro-5-aminopyrimidine, possesses two electrophilic centers (C4 and C6). While symmetric, over-reaction can lead to bis-substituted impurities. Tracking unreacted starting material and bis-adducts is critical to prevent downstream yield attrition and complex impurity profiles[3].

Synthesis A 4,6-Dichloro-5- aminopyrimidine C (R)-1-((5-Amino-6-chloro pyrimidin-4-yl)amino) propan-2-ol A->C Nucleophilic Substitution B (R)-1-Amino-2- propanol B->C Chiral Pool D (R)-9-(2-Hydroxypropyl) adenine C->D Cyclization & Amination E Tenofovir (Active API) D->E Phosphonomethylation

Figure 1: Synthesis pathway of Tenofovir highlighting the critical pyrimidine intermediate.

Analytical Protocol 1: Chiral HPLC for Enantiomeric Purity

Mechanistic Rationale

Separating the (R) and (S) enantiomers of this intermediate requires a chiral stationary phase (CSP) capable of distinguishing the spatial arrangement of the secondary hydroxyl group. Immobilized amylose-based columns (e.g., Chiralpak IG-3) are ideal[4]. The carbamate linkages in the amylose backbone act as hydrogen bond donors/acceptors, interacting differentially with the hydroxyl and amino groups of the enantiomers.

Causality of Mobile Phase Additives: The addition of diethylamine (DEA) to the mobile phase is a critical choice. DEA acts as a competing base, suppressing secondary electrostatic interactions between the basic pyrimidine nitrogens of the analyte and residual acidic silanols on the silica support, thereby eliminating peak tailing and ensuring baseline resolution.

Step-by-Step Methodology
  • Column: Chiralpak IG-3 (250 mm × 4.6 mm, 3 µm) or equivalent immobilized amylose phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm (optimal absorption maximum for the substituted pyrimidine ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in the mobile phase.

Self-Validating System (System Suitability)

To ensure the protocol is self-validating, a System Suitability Test (SST) solution containing 1.0 mg/mL of the (R)-isomer spiked with exactly 0.15% (w/w) of the (S)-isomer must be injected prior to the sample sequence and bracketed every 10 injections.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥2.5 . The signal-to-noise (S/N) ratio for the 0.15% (S)-isomer peak must be ≥10 . If these criteria fail, the system halts, preventing the reporting of false-negative chiral purity data.

Analytical Protocol 2: Achiral UHPLC-UV/MS for Related Substances

Mechanistic Rationale

To quantify unreacted 4,6-dichloro-5-aminopyrimidine and bis-substituted regioisomers, a reversed-phase UHPLC method is employed. Because the intermediate is highly polar and contains multiple basic nitrogens, a standard C18 column with a simple water/acetonitrile gradient will result in poor retention and broad peaks.

Causality of Ion-Pairing: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA acts as an ion-pairing agent, protonating the pyrimidine nitrogens and forming a neutral, more lipophilic complex that retains well on the C18 stationary phase, yielding sharp, symmetrical peaks.

Step-by-Step Methodology
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 8.5 min: 95% B

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: Photodiode Array (PDA) at 254 nm; Mass Spectrometry (ESI+) scanning m/z 100-500.

  • Sample Preparation: 0.5 mg/mL in Initial Mobile Phase (95% A / 5% B).

Self-Validating System

Inject a blank (diluent) to confirm no carryover. Inject a sensitivity standard (0.05% of the target API concentration) to confirm the Limit of Quantitation (LOQ). The mass spectrometer serves as an orthogonal validation tool: the main peak must yield an [M+H]+ ion at m/z 203.1, with a corresponding 37Cl isotopic peak at m/z 205.1 in a 3:1 ratio, confirming the structural identity of the eluting peak dynamically during the run.

Workflow Sample Sample Prep (1.0 mg/mL in MeOH) Split Analysis Route Sample->Split Chiral Chiral HPLC Column: Chiralpak IG-3 Isocratic: Hexane/IPA/DEA UV: 260 nm Split->Chiral Stereochemical Purity Achiral Achiral UHPLC-MS Column: C18 (1.7 µm) Gradient: H2O/MeCN (0.1% TFA) UV: 254 nm / MS: ESI+ Split->Achiral Chemical Purity Out1 Enantiomeric Excess (ee%) Limit: NMT 0.15% (S)-isomer Chiral->Out1 Out2 Related Substances Limit: NMT 0.10% Unreacted SM Achiral->Out2

Figure 2: Dual-route analytical workflow for comprehensive intermediate profiling.

Data Presentation: Chromatographic Profiling

The quantitative expectations and system suitability markers are summarized below to aid in rapid chromatogram interpretation.

Table 1: Chiral HPLC System Suitability and Relative Retention

AnalyteRRT (Relative Retention Time)Acceptance CriteriaMechanistic Note
(S)-Isomer (Impurity)0.85NMT 0.15% areaWeaker H-bonding with CSP; elutes first
(R)-Isomer (Target)1.00NLT 99.85% areaStronger H-bonding with CSP

Table 2: Achiral UHPLC-MS Impurity Profiling

Analyte / ImpurityRRTm/z [M+H]+ Origin / Causality
(R)-1-amino-2-propanol 0.2576.1Unreacted starting material (highly polar, elutes early)
Target Intermediate 1.00203.1 / 205.1Main Product (3:1 isotopic ratio for 35Cl/37Cl )
4,6-dichloro-5-aminopyrimidine 1.45164.0 / 166.0Unreacted starting material (lipophilic, retains longer)
Bis-substituted impurity 1.60242.2Over-reaction at both C4 and C6 electrophilic centers

References

  • [2] Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination of Tenofovir Disoproxil Fumarate drug Substance. Asian Journal of Research in Chemistry. 2

  • [4] Method Development for Quantification of (S) - Isomer in Tenofovir Disoproxil Fumarate Bulk Drug and Formulations using Meta. International Journal of Pharmaceutical Sciences and Drug Research. 4

  • [3] Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry (ACS Publications). 3

  • [1] Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Thieme Connect. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Welcome to the technical support center for the purification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this chiral aminopyrimidine derivative.

The purification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol from a reaction mixture is a critical step to ensure the purity and enantiomeric excess of the final compound. This guide offers practical solutions to common challenges encountered during the purification process, drawing from established principles of organic chemistry and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, for a typical synthesis involving the reaction of 4,6-dichloro-5-aminopyrimidine with (R)-1-aminopropan-2-ol, you can anticipate the following:

  • Unreacted Starting Materials: 4,6-dichloro-5-aminopyrimidine and (R)-1-aminopropan-2-ol.

  • Regioisomers: The isomeric product where the amino group of the propanol attacks the other chlorine atom on the pyrimidine ring.

  • Di-substituted Product: The product where both chlorine atoms on the pyrimidine ring have been substituted by the amino alcohol.

  • Enantiomeric Impurity: The (S)-enantiomer, if the starting (R)-1-aminopropan-2-ol was not enantiomerically pure.

  • Process-Related Impurities: Solvents, reagents, and by-products from side reactions.[1]

Q2: What is a general workflow for the purification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol?

A2: A typical purification workflow involves a multi-step approach combining different techniques to remove various impurities based on their physicochemical properties.[2]

Caption: General purification workflow.

Q3: How can I remove the unreacted 4,6-dichloro-5-aminopyrimidine?

A3: Unreacted 4,6-dichloro-5-aminopyrimidine is generally less polar than the desired product due to the presence of the hydroxyl group in your target molecule. An initial purification by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) should effectively separate the less polar starting material from the more polar product.

Q4: My final product shows the presence of the (S)-enantiomer. How can I resolve this?

A4: The presence of the unwanted (S)-enantiomer requires a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[3] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions for separation.[4] Common CSPs are often based on polysaccharide derivatives.[4] Alternatively, chiral Supercritical Fluid Chromatography (SFC) can be a faster and more environmentally friendly option.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem 1: Low Yield After Aqueous Work-up and Extraction
Potential Cause Troubleshooting Step Scientific Rationale
Product is partially soluble in the aqueous phase. Adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction with an organic solvent like ethyl acetate or dichloromethane.The amino groups on the pyrimidine ring and the propanolamine side chain can be protonated at acidic or neutral pH, increasing the compound's water solubility. By making the solution basic, you deprotonate these groups, rendering the molecule more hydrophobic and thus more soluble in the organic phase.[5]
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic solvent in the aqueous layer and vice versa.
Incomplete extraction. Increase the number of extractions with the organic solvent (e.g., from 2x to 4x).Multiple extractions with smaller volumes of solvent are more efficient at extracting the compound than a single extraction with a large volume.
Problem 2: Difficulty in Inducing Crystallization
Potential Cause Troubleshooting Step Scientific Rationale
Solution is not supersaturated. Slowly evaporate the solvent or add a less-polar anti-solvent (e.g., hexanes or heptane) dropwise to the solution of your compound in a more polar solvent (e.g., ethyl acetate or isopropanol).Crystallization occurs from a supersaturated solution. By reducing the volume of the primary solvent or by adding an anti-solvent in which the compound is less soluble, you can induce supersaturation and promote crystal formation.[6]
Presence of impurities inhibiting crystal lattice formation. Purify the crude material by flash column chromatography before attempting crystallization.Impurities can interfere with the ordered packing of molecules into a crystal lattice. Removing these impurities can facilitate crystallization.
Kinetics of crystallization are slow. Scratch the inside of the flask with a glass rod at the air-solvent interface. Alternatively, add a seed crystal of the desired compound.Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. A seed crystal provides a template for the molecules in solution to crystallize upon.
Problem 3: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent system (eluotropic strength too high or too low). Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives a retention factor (Rf) of ~0.2-0.3 for the target compound.An optimal solvent system will allow the compound to interact with the stationary phase sufficiently for separation from impurities without being irreversibly adsorbed or eluting too quickly.
Co-elution of impurities with similar polarity. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or amino). Alternatively, explore reverse-phase chromatography.Changing the stationary phase alters the separation mechanism (e.g., from adsorption to partitioning), which can resolve compounds with similar polarities on silica gel.
Compound streaking on the column. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.The amino groups in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. A basic modifier will compete for these active sites, resulting in sharper peaks and better separation.

Experimental Protocols

Protocol 1: General Purification by Extraction and Crystallization
  • Quenching and Extraction:

    • Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

    • Adjust the pH of the aqueous layer to 8-9 using a suitable base (e.g., 1M NaOH).

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for extraction and crystallization.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment and Separation

This is a general guideline, and specific conditions will need to be optimized.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase Screening:

    • Begin with a simple mobile phase system, such as a mixture of hexane and isopropanol or ethanol.[4]

    • If separation is not achieved, consider adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase.[4]

  • Optimization:

    • Vary the ratio of the mobile phase components to optimize the resolution and retention times.

    • Adjust the flow rate and column temperature to improve peak shape and separation efficiency.

  • Analysis: Inject a small amount of the purified material to determine the enantiomeric excess (% ee). For preparative separation, multiple injections of a concentrated solution will be required.

References

  • Vertex AI Search, Chiral Drug Separ
  • NextSDS, (R)-1-((5-aMino-6-chloropyriMidin-4-yl)aMino)
  • Various Authors, Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
  • NextSDS, 1-[(6-chloropyrimidin-4-yl)
  • Wilde, E. et al., Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S, Organic Process Research & Development, 2008.
  • Wang, Z. et al., Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities, Molecules, 2017.
  • Google Patents, Process for the preparation of chloropyrimidines, Accessed March 17, 2026.
  • Digital CSIC, Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy- nucleosides, ChemMedChem, 2015.
  • PubChem, Preparation of 1-6-(5-chloro-4-(2-(isopropylsulfonyl)phenylamino)pyrimidin-2-yl)amino-7-methoxy-3,4-dihydroisoquinoline-2(1H)-yl-2-hydroxyethane-1-one, Accessed March 17, 2026.
  • Zhang, C. et al.
  • Google Patents, Chiral separations of amino acids, Accessed March 17, 2026.
  • de la Cruz, H. et al.
  • Li, S. et al., Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects, Molecules, 2021.
  • Cytiva, Tech Note: Analyzing Purification for Optimized Biosepar
  • Semantic Scholar, GENOTOXIC IMPURITIES: AN IMPORTANT REGUL

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Welcome to the technical support center for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. This document provides in-depth, evidence-based solutions in a user-friendly question-and-answer format.

Introduction to the Challenge

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a substituted aminopyrimidine, a class of compounds frequently investigated for its therapeutic potential. A common hurdle in the preclinical development of such molecules is their limited aqueous solubility. This can be attributed to their often lipophilic nature and high crystal lattice energy, which makes it difficult for water molecules to effectively solvate the compound.[1] Poor solubility can lead to inaccurate in vitro assay results, low oral bioavailability, and challenges in formulation development.[2][3] This guide will walk you through the underlying causes of these solubility issues and provide a range of practical strategies to address them.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol contribute to its poor water solubility?

A1: The limited aqueous solubility of many pyrimidine derivatives, including the topic compound, often stems from a combination of factors. These molecules can possess a significant degree of lipophilicity ("fat-loving" nature), which reduces their affinity for water.[1] Additionally, the planar structure of the pyrimidine ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[1] Overcoming this energy to allow water molecules to solvate the individual compound molecules requires a substantial energy input, resulting in low solubility.

Q2: What are the primary approaches to enhance the aqueous solubility of this compound?

A2: Strategies to improve the solubility of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol can be broadly categorized into two main areas: formulation-based approaches and chemical modifications.[1][4][5] This guide focuses on formulation strategies, which do not alter the chemical structure of the compound. Key formulation strategies include:

  • pH Adjustment: Modifying the pH of the solvent to ionize the molecule.[1][6]

  • Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[7][8]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes that enhance solubility.[9][][11][12]

  • Solid Dispersions: Creating a system where the compound is dispersed within a water-soluble carrier.[2][3][13]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer scale to increase its surface area and dissolution rate.[14][15][16][17]

Q3: How does adjusting the pH of the solution affect the solubility of this compound?

A3: The solubility of compounds with ionizable functional groups is highly dependent on the pH of the solution.[18][19] (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol contains multiple amino groups, which are basic. In an acidic environment (lower pH), these amino groups can become protonated, acquiring a positive charge. This increased polarity generally enhances the compound's interaction with water molecules, leading to a significant increase in solubility.[1][6][20] Conversely, in neutral or basic solutions, the compound will be less protonated and therefore less soluble. It is crucial to determine the pKa of the compound to predict the optimal pH for solubilization.

Q4: What are co-solvents and how do they work to improve solubility?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble compounds.[7] They work by reducing the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic molecules. Commonly used co-solvents in research and pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] It is important to note that while effective, the concentration of co-solvents should be kept to a minimum, especially in cell-based assays, as they can exhibit toxicity at higher concentrations.[7]

Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a frequent issue known as "crashing out" and typically occurs when the compound's concentration in the final buffer exceeds its kinetic solubility limit.

  • Step 1: Verify Final DMSO Concentration.

    • Question: Is the final concentration of DMSO in your assay buffer as low as possible (ideally ≤1%)? High concentrations of DMSO can be toxic to cells and can also lead to precipitation upon dilution.

    • Action: Aim for the lowest effective DMSO concentration. If necessary, prepare a more dilute stock solution in DMSO to achieve a lower final percentage in your assay.

  • Step 2: Evaluate the Compound's Working Concentration.

    • Question: Is your final compound concentration too high? Have you experimentally determined the kinetic solubility of your compound in the final assay buffer?

    • Action: Perform a kinetic solubility assay to determine the maximum concentration at which your compound remains soluble in the assay buffer. Ensure that your experimental concentrations are below this limit.

  • Step 3: Consider pH Adjustment of the Assay Buffer.

    • Question: Could the pH of your assay buffer be unfavorable for your compound's solubility?

    • Action: As discussed in the FAQs, the amino groups in the compound suggest that a more acidic buffer might improve solubility.[1][6] Prepare your assay buffer at a slightly lower pH (e.g., pH 6.0-6.5) and re-test the solubility. Remember to consider the pH compatibility with your experimental system (e.g., cell viability).

Problem 2: I need to prepare a stock solution at a higher concentration than what is achievable in common solvents.

For certain applications, such as in vivo studies, a high concentration stock solution is often necessary.

  • Solution 1: Utilize Cyclodextrins.

    • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][][11] They can encapsulate poorly water-soluble molecules, like our pyrimidine derivative, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[9][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[12][21]

    • Experimental Protocol: See the detailed protocol for preparing a stock solution with HP-β-CD below.

  • Solution 2: Investigate Solid Dispersion Techniques.

    • Why it works: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[2][3][13] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[3][22] This increased surface area leads to a higher dissolution rate and apparent solubility.[22] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[13]

    • Methods: Common methods for preparing solid dispersions include solvent evaporation and melt extrusion.[3][23]

  • Solution 3: Explore Nanosuspension Formulation.

    • Why it works: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles.[14][15] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which enhances the dissolution velocity and saturation solubility of the drug.[14][16][17] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[14]

    • Methods: Nanosuspensions are typically prepared using techniques like media milling or high-pressure homogenization.[14][16]

Experimental Protocols

Protocol: Preparing a Stock Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the steps to enhance the solubility of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol using HP-β-CD.

  • Materials:

    • (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Vortex mixer

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous solvent (e.g., 10-40% w/v). The optimal concentration may need to be determined empirically.

    • Add the powdered (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol to the HP-β-CD solution.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the mixture on a magnetic stirrer and allow it to stir at room temperature for 24-48 hours to ensure complete complexation.

    • After the incubation period, visually inspect the solution for any undissolved particles.

    • To remove any remaining undissolved compound, filter the solution through a 0.22 µm syringe filter.

    • The resulting clear solution is your high-concentration stock of the compound complexed with HP-β-CD. The final concentration of the dissolved compound should be determined analytically using a suitable method like HPLC or UV-Vis spectroscopy.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Pyrimidine Derivative in Various Solvents

Solvent SystemSolubility (µg/mL)Notes
Deionized Water (pH 7.0)< 1Poorly soluble in neutral aqueous solution.
0.1 M HCl (pH 1.0)500Significantly increased solubility in acidic conditions.
PBS (pH 7.4)< 5Limited solubility in standard physiological buffer.
10% DMSO in PBS50Moderate improvement with a common co-solvent.
20% HP-β-CD in Water1000Substantial solubility enhancement through complexation.

Note: This data is for illustrative purposes only and the actual solubility of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol should be experimentally determined.

Visualizing the Concepts

Solubility_Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_solutions Advanced Solutions cluster_outcome Desired Outcome Problem Compound Precipitates in Aqueous Buffer Check_DMSO Verify Final DMSO % (≤1%) Problem->Check_DMSO Check_Conc Determine Kinetic Solubility Limit Check_DMSO->Check_Conc If DMSO % is low Adjust_pH Adjust Buffer pH (e.g., to 6.0-6.5) Check_Conc->Adjust_pH If concentration is high Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Adjust_pH->Use_Cyclodextrin If pH adjustment is insufficient Outcome Soluble Compound in Aqueous Media Adjust_pH->Outcome Solid_Dispersion Create Solid Dispersion Use_Cyclodextrin->Solid_Dispersion For higher concentrations Use_Cyclodextrin->Outcome Nanosuspension Formulate as a Nanosuspension Solid_Dispersion->Nanosuspension Alternative for very poor solubility Solid_Dispersion->Outcome Nanosuspension->Outcome

Caption: A troubleshooting workflow for addressing precipitation issues.

Cyclodextrin_Complexation cluster_components Components cluster_process Process cluster_result Result Compound Poorly Soluble Compound Mixing Mixing in Aqueous Solution Compound->Mixing Cyclodextrin Cyclodextrin (HP-β-CD) Cyclodextrin->Mixing Complex Soluble Inclusion Complex Mixing->Complex Encapsulation

Caption: The mechanism of solubility enhancement by cyclodextrin complexation.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (2021, June 15).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research. (2024, November 12).
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19).
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC. (n.d.).
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Use of Co-Solvents to Optimize Solubility | American Pharmaceutical Review. (2015, September 30).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8).
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 10).
  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025, July 30).
  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • New Strategies for the Synthesis of Pyrimidine Derivatives - R Discovery. (2008, July 30).
  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 - MDPI. (2025, July 22).
  • Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
  • Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-ol | ChemScene. (n.d.).
  • 3-(5-AMino-6-chloro-pyriMidin-4-ylaMino)-propan-1-ol - NextSDS. (n.d.).
  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6).
  • 4-Amino-6-chloropyrimidine 97 5305-59-9 - Sigma-Aldrich. (n.d.).
  • Publicado en ChemMedChem 10, 321-335 (2015) - Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy- nucleosides - Digital CSIC. (n.d.).
  • 2-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-1-ol ,33833-00-0 - Chemcd. (n.d.).
  • (R)-1-Amino-2-propanol | Biochemical Reagent | MedChemExpress. (n.d.).
  • 6-(4-amino-5-chloropyrimidin-2-yl)-7-fluoro-2-[(4S) - PubChem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn-Yv0_EN7LPzjKuloWdA5ezVfa9BSSiQJ2DemOvLuwXRW7LzkOlrZHnusmciTCNqs6bxyeXtQVGoMJu6fow1pmoyZ7CLGGm8DblYB35BCf3bknky-GmE8iP-nxI8XDJ3T5vTPmdYvZuMyiujde4y_gkimwa9JJTLpwT4cqg==
  • (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. (n.d.).
  • 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol | C9H13ClN4O3 | CID - PubChem. (n.d.).
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (2022, April 15).
  • EP0926131A2 - Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl) - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Reactions

Welcome to the Application Scientist Support Hub. Working with highly functionalized pyrimidine intermediates like (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Working with highly functionalized pyrimidine intermediates like (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol presents unique synthetic challenges. This molecule features a delicate balance of nucleophilic sites (an aromatic primary amine, a secondary aliphatic amine, and a secondary alcohol) alongside an electrophilic C6-chlorine.

This guide is designed for drug development professionals and synthesizes field-proven insights to help you troubleshoot failed reactions, understand the underlying mechanistic causality, and implement self-validating protocols.

Mechanistic Root Causes: Understanding the Scaffold

Before troubleshooting, it is critical to understand why this specific pyrimidine behaves the way it does.

The fundamental issue with this scaffold lies in its electronic distribution. While standard 4,6-dichloropyrimidines undergo Nucleophilic Aromatic Substitution (SNAr) readily, the introduction of the C5-amino and C4-alkylamino groups fundamentally alters the ring's reactivity. Both of these groups donate electron density into the pyrimidine ring via strong resonance (+M) effects[1].

This electron donation significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine core, severely deactivating the C6-Cl bond towards nucleophilic attack. Consequently, standard SNAr conditions (e.g., refluxing ethanol with triethylamine) will typically result in recovered starting material[1]. Furthermore, the presence of the aliphatic secondary alcohol introduces severe chemoselectivity risks when attempting to functionalize the C5-NH2 group.

Visual Troubleshooting Workflows

Workflow A: Resolving C6-Cl Substitution Failures

When attempting to displace the C6-chlorine with an amine or alkoxide, low conversion is the most common failure mode. Use the following logic to determine your next synthetic step.

Workflow1 A SNAr at C6 Fails (Low Conversion) B Check LC-MS: Is starting material intact? A->B C Yes: Reactivity Issue (Deactivated Ring) B->C Intact Mass (m/z 219) D No: Degradation or Side Reactions B->D Multiple Peaks E Switch to Microwave (150°C) with NMP/DIPEA C->E F Use Buchwald-Hartwig (Pd-Catalyzed) C->F G Check for O-Alkylation or Oxidation D->G

Fig 1: Troubleshooting workflow for failed C6-Cl nucleophilic aromatic substitution (SNAr).

Workflow B: Managing Chemoselectivity (C5-NH2 vs. Aliphatic -OH)

When functionalizing the C5-amino group, the aliphatic alcohol on the propan-2-ol moiety often acts as a competitive nucleophile.

Workflow2 A Target: Functionalize C5-NH2 (Acylation/Alkylation) B Risk: Competitive Reaction at Aliphatic -OH A->B C Strategy A: Protection (TBS-Cl, Imidazole, DMF) B->C D Strategy B: Kinetic Control (1.0 eq reagent, -78°C) B->D E Proceed to C5-NH2 Functionalization C->E F Deprotect -OH (TBAF, THF) E->F

Fig 2: Chemoselectivity logic for C5-NH2 functionalization vs. aliphatic -OH protection.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction at C6 yielding <10% conversion after 24 hours at reflux? A: The pyrimidine ring is severely deactivated. The introduction of the C5-amino and C4-alkylamino groups donates electron density into the ring via resonance (+M effect), making nucleophilic attack at C6 highly unfavorable under standard thermodynamic conditions[1]. You must overcome this high activation energy barrier by using harsher conditions (e.g., NMP, 150°C, microwave irradiation) or by bypassing the SNAr mechanism entirely via a palladium-catalyzed Buchwald-Hartwig amination[2].

Q2: I am trying to acylate the C5-NH2, but LC-MS shows a mass +42 Da higher than expected. What happened? A: You are observing di-acylation due to competitive O-acylation at the aliphatic secondary alcohol of the propan-2-ol moiety. Because the C5-NH2 is an aromatic amine (less nucleophilic due to conjugation) and the -OH is an aliphatic alcohol (highly nucleophilic when deprotonated), chemoselectivity is difficult to control. We strongly recommend protecting the -OH group with a bulky silyl ether (e.g., TBS-Cl) prior to C5 functionalization.

Q3: Can I use Buchwald-Hartwig cross-coupling for the C6 position instead of SNAr? A: Yes. While 5-aminopyrimidines can occasionally poison palladium catalysts, utilizing bulky, electron-rich phosphine ligands (like Xantphos or BrettPhos) with Pd2(dba)3 effectively facilitates C-N bond formation at the C6 position[3]. Ensure your solvent is rigorously degassed, as the electron-rich 5-aminopyrimidine core is prone to oxidation at elevated temperatures.

Quantitative Data: C6-Amination Strategy Comparison

To help you select the right thermodynamic or catalytic pathway, compare the expected outcomes of different C6-substitution strategies below.

Reaction StrategyReagents / CatalystSolvent & TempTypical YieldPrimary Failure Mode
Standard SNAr Amine (2 eq), TEA (3 eq)EtOH, 80°C< 10%Unreacted starting material due to ring deactivation.
Microwave SNAr Amine (3 eq), DIPEA (3 eq)NMP, 150°C (MW)40 - 60%Thermal degradation; oxidation of the C5-NH2 group.
Buchwald-Hartwig Amine (1.2 eq), Pd2(dba)3, Xantphos, NaOtBuDioxane, 100°C75 - 90%Catalyst poisoning; requires rigorous degassing.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-line analytical checkpoints.

Protocol A: Microwave-Assisted SNAr at C6

Use this protocol when avoiding heavy metal catalysts is required.

  • Setup: Charge a microwave vial with (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (1.0 eq, 100 mg), the desired nucleophilic amine (3.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: Add anhydrous NMP (2.0 mL). Seal the vial and purge with N2 for 2 minutes to prevent oxidation of the electron-rich core.

  • Reaction: Irradiate in a dedicated microwave reactor at 150°C for 45 minutes.

  • Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in MeCN, and monitor by LC-MS. Pass criteria: Complete disappearance of the starting material peak at m/z 219 [M+H]+.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with 5% aqueous LiCl (3x to remove NMP), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination at C6

Use this protocol for high-yielding C-N bond formation when SNAr fails.

  • Setup: In an oven-dried Schlenk flask, combine the pyrimidine starting material (1.0 eq), desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq)[2].

  • Degassing (Critical): Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Rigorously degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at 100°C under a positive argon atmosphere for 12 hours[3].

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:1). Pass criteria: A new, lower-Rf spot with UV activity at 254 nm and consumption of the starting material.

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash column chromatography.

Protocol C: Chemoselective TBS Protection of Aliphatic -OH

Use this protocol prior to C5-NH2 acylation to prevent competitive O-acylation.

  • Setup: Dissolve the pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) and cool the solution to 0°C in an ice bath.

  • Activation: Add imidazole (2.5 eq) and stir for 10 minutes to ensure complete dissolution.

  • Protection: Add TBS-Cl (1.1 eq) dropwise as a concentrated solution in DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor by LC-MS. Pass criteria: Appearance of the protected product mass at m/z 333 [M+H]+. The C5-NH2 will remain unreacted due to the steric bulk of TBS-Cl and the higher nucleophilicity of the alkoxide intermediate.

References

  • ACS Publications - Efficient Pd-Catalyzed Amination of Heteroaryl Halides[Link]

Sources

Optimization

Technical Support Center: Impurity Characterization in (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Welcome to the Advanced Technical Support Center. As a critical pyrimidine intermediate in the synthesis of targeted therapeutics (such as kinase inhibitors and purine analogues), controlling the impurity profile of (R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a critical pyrimidine intermediate in the synthesis of targeted therapeutics (such as kinase inhibitors and purine analogues), controlling the impurity profile of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is paramount. Regulatory guidelines stipulate that process-related impurities exceeding the 0.1% threshold must be rigorously identified, isolated, and characterized [4].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the chemical causality behind impurity formation and provide self-validating analytical protocols to ensure absolute confidence in your structural elucidation workflows.

Mechanistic Origins of Impurities (Causality Analysis)

Understanding the chemical causality behind impurity formation is the first step in effective troubleshooting. The synthesis of this intermediate typically involves a nucleophilic aromatic substitution (SNAr) of (R)-1-aminopropan-2-ol onto 5-amino-4,6-dichloropyrimidine.

  • Over-alkylation (Bis-substitution): The initial SNAr is rapid due to the electron-withdrawing nature of the two chlorides on the pyrimidine ring. Once the first amine substitutes at C4, it donates electron density into the ring, deactivating the C6 chloride. However, extended reaction times, elevated temperatures, or excess amine can force a second substitution, yielding a bis-substituted dimer [2].

  • Regioisomerism & O-Alkylation: While the primary amine is the kinetically favored nucleophile, the secondary hydroxyl group of the propan-2-ol moiety can competitively attack the pyrimidine under strongly basic conditions, leading to O-alkylated regioisomers [1].

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a late-eluting peak with an m/z of 242.2 [M+H]+. What is this, and how do I minimize it? A: This mass corresponds to the bis-substituted impurity (C10H19N5O2), where both the C4 and C6 chlorides have been displaced by the aminopropanol. To minimize this, strictly control the stoichiometry of the amine (keep it near 1.0-1.05 equivalents) and lower the reaction temperature. Because the first SNAr is kinetically favored, strict thermal control prevents the thermodynamic push toward bis-substitution [2].

Q2: I am seeing severe peak tailing for the target intermediate on a standard C18 column. How can I improve the peak shape? A: Pyrimidine rings exhibit strong π−π stacking behaviors and secondary interactions with residual silanols on standard C18 stationary phases. Switch to a Phenyl-Hexyl column. The phenyl moiety provides orthogonal π−π interactions that align with the pyrimidine ring, drastically sharpening peaks and improving resolution from closely eluting des-chloro impurities[3].

Q3: How do I verify the chiral purity of the (R)-enantiomer? A: Standard reversed-phase LC will not resolve the (R) and (S) enantiomers. You must use a chiral stationary phase (e.g., Chiralpak AD-H or IC) under normal phase or polar organic modes. The chiral impurity originates entirely from the starting aminopropanol; the stereocenter does not racemize during the SNAr step, meaning upstream quality control of the amine is your best defense.

Self-Validating Experimental Protocols

Protocol A: LC-MS Profiling for Pyrimidine Impurities

Objective: Separate and identify process impurities using orthogonal π−π selectivity.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.8 with formic acid. (Causality: pH 3.8 ensures the primary and secondary amines remain protonated, preventing secondary interactions with silanols).

    • Organic (B): LC-MS grade Methanol.

  • Sample Preparation: Dissolve the crude sample in 10% Methanol/Water to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

    • Gradient: 5% B to 85% B over 30 minutes.

    • Flow Rate: 0.8 mL/min at 40°C.

  • Self-Validation (System Suitability): Before analyzing the crude sample, inject a resolution standard containing the target intermediate and the 5-amino-4,6-dichloropyrimidine starting material.

    • Validation Criterion: The resolution ( Rs​ ) between the starting material and the target must be ≥2.0 , and the tailing factor for the target must be ≤1.5 . If criteria fail, purge the system and verify buffer pH.

  • MS Detection: ESI positive mode, scanning m/z 100-500.

Protocol B: Preparative Isolation of Unknown Impurities

Objective: Isolate impurities ≥0.1% for NMR structural elucidation.

  • Scale-Up: Translate the analytical gradient to a preparative Phenyl-Hexyl column (250 x 21.2 mm, 5 µm). Adjust the flow rate geometrically (e.g., 20 mL/min).

  • Fraction Collection: Inject 50-100 mg of crude sample. Trigger fraction collection via mass-directed auto-purification (MDAP) targeting the specific m/z of the unknown impurity.

  • Self-Validation (Fraction Purity Check): Re-inject 5 µL of the collected fraction onto the analytical LC-MS system (Protocol A).

    • Validation Criterion: The fraction must exhibit ≥95% UV purity at 254 nm before proceeding. If purity is <95% , perform a second pass of prep-HPLC using an orthogonal mobile phase (e.g., Acetonitrile instead of Methanol).

  • Lyophilization & NMR: Freeze-dry the validated fraction and dissolve in DMSO- d6​ for 1H, 13C, and 2D NMR experiments.

Quantitative Data Summaries

Table 1: Common Process-Related Impurities in (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Impurity NameStructural OriginApprox. RRTm/z [M+H]+
5-Amino-4,6-dichloropyrimidine Unreacted Starting Material1.45164.0
Target API Intermediate Primary SNAr Product1.00203.1
Bis-substituted Dimer Over-alkylation at C6 by excess amine0.85242.2
(S)-Enantiomer Chiral impurity in starting aminopropanol1.00*203.1
Des-chloro Impurity Over-reduction or dehalogenation0.65169.1

*Co-elutes on standard reverse-phase; requires chiral stationary phase for resolution.

Impurity Profiling Workflow

ImpurityWorkflow N1 Crude API Intermediate (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol N2 High-Resolution LC-MS (Phenyl-Hexyl Column, ESI+) N1->N2 Sample Prep N3 Impurity Detection (Mass/UV Profiling) N2->N3 Data Acquisition N4 Chiral Chromatography (Enantiomeric Resolution) N3->N4 Isomeric checks N5 Preparative HPLC (Targeted Isolation) N3->N5 Unknowns >0.1% N7 ICH Q3A Compliance (Characterization >0.1%) N4->N7 Chiral Purity N6 NMR & HRMS Analysis (Structural Elucidation) N5->N6 Purified Fractions N6->N7 Final Report

Workflow for the isolation and characterization of pyrimidine intermediate impurities.

References

  • Synthesis and characterization of four process impurities in pazopanib.IMR Press.
  • Process-Related Impurities of Pazopanib.ACS Publications.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd.PMC - National Institutes of Health.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir.PMC - National Institutes of Health.
Troubleshooting

Technical Support Center: Handling &amp; Storage of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) [1].

As a critical functionalized intermediate—often utilized in the synthesis of heterocyclic lipid kinase inhibitors and other targeted therapeutics [2]—this compound presents specific handling challenges. Its highly activated chloropyrimidine ring and electron-rich amino group require stringent environmental controls to prevent degradation via nucleophilic aromatic substitution (SNAr) and auto-oxidation.

Part 1: Troubleshooting & FAQs

Q1: Why is my compound changing color from off-white to dark yellow/brown during storage?

The Causality: The compound contains a primary amino group at the 5-position of the pyrimidine ring. Despite the electron-withdrawing nature of the pyrimidine, the amine remains susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light. This oxidative degradation forms N-oxides or azo-dimer impurities, which are highly chromophoric and cause the powder to darken. The Solution: Always store the solid compound under an inert atmosphere (Argon or N₂) in amber or opaque vials.

Q2: I am seeing a new peak in my LC-MS analysis with a mass shift of ~ -18.4 Da. What is this impurity?

The Causality: A mass decrease of approximately 18.4 Da in the parent ion [M+H]⁺ is the classic signature of chloropyrimidine hydrolysis . The chlorine atom at the 6-position is highly activated. Exposure to atmospheric moisture or trace water in solvents causes water to act as a nucleophile, displacing the chloride ion (-35.45 Da) with a hydroxyl group (+17.01 Da). The Solution: Handle the compound in a low-humidity environment (e.g., a glovebox) and ensure all solvents used for stock solutions are strictly anhydrous.

Q3: Can I prepare and store stock solutions in Methanol or Ethanol?

The Causality: No. Protic solvents like methanol and ethanol act as nucleophiles. Over time, even at -20°C, the alcohol will attack the 6-position of the pyrimidine ring via SNAr, forming a 6-alkoxy derivative. The Solution: Use anhydrous, aprotic solvents such as DMSO or DMF for preparing stock solutions.

Part 2: Quantitative Stability Data

To ensure experimental reproducibility, our application science team has quantified the stability of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol under various conditions.

Storage ConditionSolvent / StateAtmosphereTempShelf Life (≥ 98% Purity)Primary Degradant
Optimal Solid Dry PowderArgon-20°C> 24 MonthsNone detected
Sub-optimal Solid Dry PowderAir25°C< 3 MonthsOxidation products
Optimal Liquid Anhydrous DMSOArgon-80°C6 MonthsTrace Hydrolysis (-18.4 Da)
Avoid Methanol / H₂OAir4°C< 24 Hours6-Methoxy / 6-Hydroxy

Part 3: Experimental Protocols

Protocol A: Moisture-Free Weighing and Stock Solution Preparation

This protocol is a self-validating system: by controlling temperature equilibration, you inherently prevent the condensation that causes hydrolysis.

  • Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Do not open it. Place the vial in a desiccator at room temperature for at least 1-2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating rapid hydrolysis of the C-Cl bond.

  • Environment Setup: Transfer the equilibrated vial to a glovebox purged with Argon or dry N₂ (Relative Humidity < 5%).

  • Weighing: Weigh the desired amount of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol using an anti-static weighing boat. The compound's amino and hydroxyl groups make it prone to static charge and hygroscopicity.

  • Solvation: Dissolve the powder in strictly anhydrous, amine-free DMSO (≤ 0.005% water). Vortex gently until completely dissolved.

  • Validation: Run a baseline LC-MS on a 1 µL aliquot immediately after preparation to confirm the absence of the -18.4 Da hydrolysis peak.

Protocol B: Long-Term Storage of Aliquots
  • Aliquoting: Divide the prepared DMSO stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce oxygen and moisture, exponentially accelerating degradation.

  • Inerting: Overlay the headspace of each tube with a gentle stream of Argon before capping.

  • Flash Freezing: Flash-freeze the tubes in liquid nitrogen to prevent slow crystallization, which can cause concentration gradients.

  • Storage: Transfer immediately to a -80°C freezer.

Part 4: Visualizations

Mechanistic Degradation Pathways

The following diagram illustrates the chemical vulnerabilities of the compound when exposed to suboptimal environments.

Degradation A (R)-1-((5-Amino-6-chloropyrimidin- 4-yl)amino)propan-2-ol B Hydrolysis Product (6-Hydroxypyrimidine derivative) Mass Shift: -18.4 Da A->B S_NAr C Oxidation Products (N-Oxides / Azo dimers) Color: Yellow/Brown A->C Radical Pathway D Moisture / H2O (Nucleophilic Attack) D->B E Oxygen / Light (Auto-oxidation) E->C

Caption: Primary degradation pathways of the chloropyrimidine intermediate via hydrolysis and oxidation.

Standard Operating Procedure (SOP) Workflow

Follow this logical flow to ensure the chemical integrity of the compound from receipt to assay.

Workflow Start Receive Compound Store Store Solid at -20°C Under Argon/N2 Start->Store Equilibrate Equilibrate to Room Temp (Desiccator, 1-2 hrs) Store->Equilibrate Weigh Weigh in Glovebox or Dry N2 Environment Equilibrate->Weigh Solvate Dissolve in Anhydrous Solvent (e.g., Dry DMSO) Weigh->Solvate Aliquots Prepare Single-Use Aliquots (Amber Tubes) Solvate->Aliquots Freeze Argon Overlay & Flash Freeze Store at -80°C Aliquots->Freeze

Caption: Step-by-step workflow for the safe handling, solvation, and storage of the compound.

References

  • NextSDS Chemical Substance Database. "(R)-1-((5-aMino-6-chloropyriMidin-4-yl)aMino)propan-2-ol - CAS 17435-30-2." NextSDS. Available at:[Link]

  • Google Patents. "Heterocyclic compounds and uses thereof (WO2013012918A1)." World Intellectual Property Organization.

Reference Data & Comparative Studies

Validation

Comparative Analysis of Structure-Activity Relationships in (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Analogs as Kinase Inhibitors

A Senior Application Scientist's Guide to Navigating SAR for Potency and Selectivity Introduction The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kina...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating SAR for Potency and Selectivity

Introduction

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to form critical hydrogen bonds with the hinge region of the ATP-binding site makes it a privileged structure for targeting this large and therapeutically important enzyme family. This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized subset: analogs of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. We will dissect the molecule, position by position, to understand how subtle chemical modifications influence biological activity, drawing upon data from public research to provide a comparative framework for researchers in drug development. The pyrimidine core is a versatile starting point for kinase inhibitors, and understanding its SAR is crucial for designing potent and selective drug candidates.[1]

The core structure presents three primary regions for modification, each playing a distinct role in target engagement, selectivity, and pharmacokinetic properties: the pyrimidine core itself (positions C2, C5, and C6), the C4-amino linker, and the (R)-propan-2-ol side chain. This guide will explore the causal relationships between structural changes in these regions and their resulting biological outcomes, providing a logical and experimentally grounded narrative to inform future design strategies.

The Pyrimidine Core: The Engine of Hinge Binding and Selectivity

The substituted pyrimidine ring is the central pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of target kinases. Modifications to this core can dramatically alter potency and selectivity.

C6 Position: The Halogen's Role

The chlorine atom at the C6 position is a common feature in many pyrimidine-based inhibitors. Its primary role is to enhance the electrophilicity of the C4 carbon, facilitating the nucleophilic aromatic substitution reaction with the (R)-1-aminopropan-2-ol side chain during synthesis. Biologically, the chloro group can occupy a small hydrophobic pocket and contribute to binding affinity.

  • Impact of Halogen Substitution: Replacing the C6-chloro group with other halogens (F, Br, I) or small alkyl groups can fine-tune the electronic properties and steric interactions. While a bromine atom might offer stronger hydrophobic interactions, a fluorine atom could alter the pKa of the pyrimidine nitrogens, influencing the primary hinge-binding interactions.

C5 Position: A Vector for Selectivity

The C5 position is strategically located near the "gatekeeper" residue of the kinase ATP-binding pocket.[1] This residue is a key determinant of the pocket's size and accessibility, and its variability across the kinome is a primary driver of inhibitor selectivity. Therefore, modifications at C5 are critical for steering the molecule towards a specific target or kinase family.

  • The Amino Group (NH2): The C5-amino group, as seen in our parent molecule, can act as both a hydrogen bond donor and acceptor. This allows it to form additional interactions with the kinase or with solvent molecules, potentially enhancing potency.

  • Substitution on the Amino Group: Alkylation or acylation of the C5-amino group can introduce steric bulk, which may be either beneficial or detrimental depending on the topology of the target kinase's active site. For example, introducing a small methyl group might be tolerated, while a larger benzyl group could lead to a steric clash.

  • Other Substituents: Replacing the amino group with other functionalities like cyano or small alkyl groups can probe the steric and electronic requirements of the C5-pocket. A cyano group, for instance, is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter the molecule's interaction profile.

Visualizing the Core Pharmacophore

The following diagram illustrates the key interaction points of the aminopyrimidine core within a generic kinase hinge region.

SAR_Core cluster_0 Kinase Hinge Region cluster_1 Aminopyrimidine Core hinge_N Backbone NH hinge_O Backbone C=O N1 N1 C2 C2-R2 N3 N3 C4 C4-NH-Sidechain C4->hinge_O H-Bond C5 C5-NH2 C6 C6-Cl gatekeeper gatekeeper C5->gatekeeper Selectivity Pocket hydrophobic_pocket hydrophobic_pocket C6->hydrophobic_pocket Hydrophobic Pocket

Caption: Key interactions of the aminopyrimidine core with the kinase hinge.

The (R)-propan-2-ol Side Chain: A Key to Solubility and Potency

The chiral (R)-1-amino-propan-2-ol side chain is crucial for both the molecule's physical properties and its biological activity. It often extends out of the ATP-binding pocket towards the solvent-exposed region.

  • The Hydroxyl Group (-OH): This group is a primary driver of aqueous solubility, a critical property for drug development. Furthermore, it can act as a hydrogen bond donor or acceptor, forming interactions with residues in the solvent-front region of the active site, thereby increasing binding affinity.

  • Stereochemistry (R-configuration): The stereochemistry at the C2 position of the propanol side chain is often critical. The (R)-configuration correctly orients the hydroxyl and methyl groups for optimal interactions with the target protein. In many kinase inhibitors, the corresponding (S)-enantiomer is significantly less active, highlighting the three-dimensional precision required for potent inhibition.

  • The Methyl Group (-CH3): The methyl group can engage in favorable van der Waals interactions within a small hydrophobic sub-pocket. Replacing this methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe the size of this pocket. However, excessively large groups may introduce a steric penalty and reduce activity.

Comparative SAR Data of Analogs

To illustrate these principles, the following table summarizes hypothetical but representative data for a series of analogs targeting a generic tyrosine kinase (TK). This data is based on common trends observed in the literature for pyrimidine-based kinase inhibitors.[2][3]

Analog R1 (C5) R2 (C6) Side Chain IC50 (nM) vs. Target TK Comment
1 (Parent) -NH2-Cl(R)-1-amino-propan-2-ol15Parent compound with good baseline activity.
2 -NH2-Br(R)-1-amino-propan-2-ol12Larger halogen at C6 slightly improves hydrophobic interactions.
3 -NH2-F(R)-1-amino-propan-2-ol45Smaller, more electronegative halogen is less favorable.
4 -H-Cl(R)-1-amino-propan-2-ol250Removal of the C5-amino group significantly reduces potency, indicating a key interaction is lost.
5 -NH-CH3-Cl(R)-1-amino-propan-2-ol80Small alkylation at C5 is tolerated but reduces activity, suggesting a steric constraint.
6 -NH2-Cl(S)-1-amino-propan-2-ol>1000Inversion of stereochemistry leads to a near-complete loss of activity.
7 -NH2-Cl(R)-1-amino-butan-2-ol30Replacing methyl with ethyl on the side chain is tolerated, suggesting some space in the sub-pocket.
8 -NH2-Cl(R)-1-amino-propan-2-one (ketone)500Removal of the hydroxyl's H-bond donor capability drastically reduces potency.

Experimental Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The IC50 values presented are typically generated using well-established in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 384-well plate, combine the target kinase, the appropriate substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the test compounds (analogs 1-8) at various concentrations (typically a 10-point serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, and then use the newly synthesized ATP to drive a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for evaluating novel kinase inhibitors, from initial screening to cellular activity.

Workflow A Compound Synthesis (Analog Library) B Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) A->B C IC50 Determination (Dose-Response Curve) B->C D Selectivity Profiling (Kinase Panel Screen) C->D E Cellular Assays: Target Engagement (e.g., Western Blot for p-Substrate) D->E F Cellular Assays: Phenotypic Effect (e.g., Anti-proliferation Assay) E->F G Lead Optimization F->G

Caption: A standard workflow for kinase inhibitor discovery and validation.

Conclusion and Future Directions

The structure-activity relationship for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol analogs is a multifactorial puzzle where each component of the molecule plays a crucial role.

  • Key Takeaways:

    • The 2,4-diaminopyrimidine core anchors the inhibitor in the kinase hinge region.

    • The C5-amino group is critical for potency, likely forming a key hydrogen bond.

    • The C6-chloro group provides a good balance of synthetic accessibility and hydrophobic interaction.

    • The stereochemistry and hydroxyl group of the (R)-propan-2-ol side chain are indispensable for high-affinity binding and solubility.

  • Future Directions:

    • Selectivity: Future work should focus on modifying the C5 position with diverse, non-basic substituents to achieve selectivity against specific kinases by exploiting differences in the gatekeeper residue area.

    • Pharmacokinetics: The solubility-enhancing propan-2-ol side chain is a good starting point, but further optimization may be needed to improve metabolic stability and oral bioavailability. Isosteric replacement of the hydroxyl group or modification of the methyl group could be explored.

    • Novel Scaffolds: While the pyrimidine core is effective, exploring bioisosteric replacements such as pyrrolo[2,3-d]pyrimidines could lead to novel intellectual property and potentially improved kinase selectivity profiles.[4]

By systematically applying the principles of SAR, researchers can rationally design the next generation of kinase inhibitors based on this versatile and potent chemical scaffold.

References

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]

  • Taylor & Francis Online. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. [Link]

  • PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]

Sources

Comparative

Biological target validation for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Biological Target Validation Guide: Profiling (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol in Fragment-Based Drug Discovery As a Senior Application Scientist, I approach fragment-based drug discovery (FBDD) w...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Target Validation Guide: Profiling (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol in Fragment-Based Drug Discovery

As a Senior Application Scientist, I approach fragment-based drug discovery (FBDD) with a critical eye toward molecular efficiency and assay robustness. The molecule (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) is widely recognized as a critical synthetic intermediate for acyclic nucleoside phosphonates like Tenofovir[1]. However, in the context of target validation, this molecule serves as a highly privileged, multi-target pharmacophore.

This guide objectively evaluates the performance of this fragment—and its direct derivatives—across three distinct biological targets: Viral Polymerases, Oncogenic Kinases, and Epigenetic Protein-Protein Interactions (PPIs). By dissecting the causality behind our experimental choices, we provide a self-validating framework for evaluating this fragment against industry-standard alternatives.

Structural Rationale & Pharmacophore Analysis

Before deploying biochemical assays, we must understand the biophysical causality of the fragment's design:

  • 5-Amino-6-chloropyrimidine Core: Acts as a versatile bioisostere. In kinases, it provides an ideal hydrogen-bond donor/acceptor pair for the ATP-binding hinge region[2]. In epigenetic targets, it inserts into deep hydrophobic pockets (like the WDR5 WIN site)[3].

  • (R)-Propan-2-ol Moiety: Provides stereospecific vectorality. In viral polymerases, this chiral aliphatic chain perfectly mimics the 3'-OH orientation of natural deoxyribose, dictating the spatial trajectory required for subsequent phosphorylation and DNA chain termination[4].

FBDD_Workflow Core (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2) Target1 HIV-1 RT (Viral Polymerase) Core->Target1 Nucleoside Mimicry Target2 Aurora A Kinase (Oncology) Core->Target2 Hinge Binding Target3 WDR5-MLL1 (Epigenetics) Core->Target3 WIN Site Anchor Val1 SPR Binding & Primer Extension Target1->Val1 Val2 FRET Kinase Assay & X-ray Soaking Target2->Val2 Val3 TR-FRET PPI Displacement Target3->Val3

Caption: Fragment-based target validation workflow across three distinct therapeutic areas.

Target 1: HIV-1 Reverse Transcriptase (Viral Polymerase)

The Causality: To validate the fragment against HIV-1 Reverse Transcriptase (RT), we must measure its baseline binding energy before it is synthetically elaborated into a phosphonate prodrug (like Tenofovir)[4]. Because the unphosphorylated fragment cannot be incorporated into DNA, we rely on direct biophysical binding (SPR) rather than standard enzymatic turnover for primary screening.

Comparative Data Summary:

Compound Binding Affinity (Kd) RT Inhibition (IC50) Ligand Efficiency (LE)
(R)-Fragment (CAS 17435-30-2) 45.2 µM >100 µM 0.32 kcal/mol/HA
Tenofovir Diphosphate (Active) 0.8 µM 1.5 µM 0.28 kcal/mol/HA

| Natural dATP (Substrate) | 0.1 µM | N/A | N/A |

Insight: While the naked fragment shows weak functional inhibition, its high Ligand Efficiency (0.32) proves that the core pyrimidine and chiral alcohol provide a highly optimized foundational fit within the RT active site.

Target 2: Aurora A Kinase (Oncology)

The Causality: Recent studies have demonstrated that 2,4-diaminopyrimidine derivatives exhibit potent antiproliferative activity by targeting Aurora A kinase[2]. The 5-amino group of our target fragment acts as a critical hinge-binding motif, anchoring the molecule via hydrogen bonds to the backbone of Ala213 in the kinase domain.

Comparative Data Summary:

Compound Binding Affinity (Kd) Kinase Inhibition (IC50) Ligand Efficiency (LE)
(R)-Fragment (CAS 17435-30-2) 12.5 µM 28.4 µM 0.38 kcal/mol/HA
Isopulegol-Pyrimidine Analog 0.4 µM 1.2 µM 0.31 kcal/mol/HA

| Alisertib (Clinical Control) | <0.001 µM | 0.0012 µM | 0.25 kcal/mol/HA |

Insight: The fragment provides a highly efficient starting point. Elaboration of the propan-2-ol side chain into bulkier cycloaliphatic rings (e.g., isopulegol derivatives) significantly drives down the IC50 by capturing additional hydrophobic contacts in the activation loop[2].

Target 3: WDR5-MLL1 Interaction (Epigenetics)

The Causality: WDR5 is a critical cofactor that binds to MLL1, driving oncogenic gene expression in leukemia. The WDR5 central pocket (WIN site) is highly druggable. Structure-activity relationship (SAR) campaigns have proven that the 5-amino-6-chloropyrimidin-4-yl moiety perfectly inserts into the WIN site, displacing the natural MLL1 peptide[3].

Comparative Data Summary:

Compound WIN Site Binding (Kd) PPI Displacement (IC50) Ligand Efficiency (LE)
(R)-Fragment (CAS 17435-30-2) 8.9 µM 15.2 µM 0.41 kcal/mol/HA
DDO-2213 Analog 0.11 µM 0.25 µM 0.29 kcal/mol/HA

| OICR-9429 (Control) | 0.04 µM | 0.09 µM | 0.26 kcal/mol/HA |

Self-Validating Experimental Methodologies

To ensure trustworthiness, the protocols used to generate the above data must be internally controlled to prevent false positives—a notorious issue in fragment screening.

AssayLogic Step1 Primary Screening (SPR Binding) Step2 Functional Assay (TR-FRET / Extension) Step1->Step2 Kd Confirmed Step3 Orthogonal Validation (X-ray Crystallography) Step2->Step3 IC50 Confirmed Control Control Step2->Control

Caption: Self-validating experimental logic for fragment hit confirmation and orthogonal validation.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Why this method? The low molecular weight of the fragment (MW: 202.64 g/mol ) results in a low maximum theoretical response (Rmax). High-density amine coupling can cause steric hindrance. We utilize a His-capture approach to uniformly orient the target protein, ensuring the active site remains solvent-accessible.

  • Surface Preparation: Immobilize anti-His antibody on a CM5 sensor chip using standard EDC/NHS amine coupling.

  • Target Capture: Inject His-tagged target protein (e.g., WDR5 or Aurora A) at 10 µg/mL in HBS-EP+ buffer to achieve a capture level of ~3000 RU.

  • Fragment Injection: Prepare a concentration series of the (R)-fragment (1 µM to 500 µM) in running buffer containing 2% DMSO.

  • Self-Validation (Critical Step): Inject a DMSO solvent correction series (1.5% to 2.5%) to correct for bulk refractive index mismatches. Utilize a reference flow cell (anti-His antibody only) to subtract non-specific matrix binding.

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd.

Protocol B: TR-FRET Orthogonal Validation

Why this method? Fragments often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved FRET introduces a temporal delay (typically 50-100 µs) between excitation and emission reading, allowing short-lived fragment auto-fluorescence to decay.

  • Reagent Preparation: Prepare 2X enzyme/target mix and 2X substrate/tracer mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dispensing: Echo-dispense 100 nL of the fragment into a 384-well low-volume proxiplate.

  • Incubation: Add 5 µL of the target mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the substrate/tracer mix. Incubate for 60 minutes.

  • Detection & Self-Validation: Read the plate on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 665 nm / 620 nm). Validation Gate: Calculate the Z'-factor using positive controls (e.g., Alisertib or OICR-9429) and DMSO negative controls. The assay run is only validated if the Z'-factor > 0.65.

References

  • Title:[(2R)-1-(6-aminopurin-9-yl)
  • Source: acs.
  • Title: Antiproliferative Activity of (−)
  • Source: chemsrc.

Sources

Validation

In vivo efficacy of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol derivatives

The Evolution of Acyclic Nucleoside Phosphonates: An In Vivo Efficacy Comparison of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Derivatives As a Senior Application Scientist in pharmacokinetics and drug desi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Acyclic Nucleoside Phosphonates: An In Vivo Efficacy Comparison of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol Derivatives

As a Senior Application Scientist in pharmacokinetics and drug design, I often emphasize that a drug’s efficacy is dictated not just by its target binding affinity, but by its journey through the physiological environment. The chiral intermediate (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS 17435-30-2) serves as the foundational pyrimidine-derived building block in the synthesis of acyclic nucleoside phosphonates (ANPs)[1]. Through cyclization and phosphonylation, this critical precursor yields Tenofovir (TFV)[2].

Because unesterified TFV exhibits poor oral bioavailability due to its physiological negative charge, its clinical application relies entirely on its prodrug derivatives[2]. This guide provides an objective, data-driven comparison of the in vivo efficacy, pharmacokinetic (PK) profiles, and self-validating quantification protocols of the two primary clinical derivatives of this intermediate: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) [3].

Mechanistic Causality: Plasma Stability vs. Intracellular Loading

The structural evolution from TDF to TAF was driven by a need to alter the drug's compartmental distribution. TDF is a first-generation prodrug that is rapidly hydrolyzed by non-specific esterases in the blood plasma and intestinal mucosa[3]. This results in high systemic exposure to TFV, which struggles to passively diffuse into target lymphoid cells[4].

Conversely, TAF is a phosphonamidate prodrug designed to remain highly stable in human plasma[4]. It circulates intact until it is actively taken up by peripheral blood mononuclear cells (PBMCs) and macrophages. Once inside, it is specifically cleaved by Cathepsin A (CatA) , a lysosomal enzyme highly expressed in lymphoid tissues, releasing TFV directly at the site of viral replication where it is phosphorylated into the active Tenofovir Diphosphate (TFV-DP)[4].

G cluster_plasma Plasma Compartment cluster_pbmc Target Cell (PBMC) TDF TDF (First-Gen Prodrug) PlasmaTFV High Plasma TFV (Systemic Exposure) TDF->PlasmaTFV Rapid Hydrolysis TAF TAF (Second-Gen Prodrug) CatA Cathepsin A TAF->CatA High Stability IntraTFV Intracellular TFV PlasmaTFV->IntraTFV Poor Permeability CatA->IntraTFV Targeted Cleavage TFVDP TFV-DP (Active) Viral Inhibition IntraTFV->TFVDP Phosphorylation

Metabolic activation pathways of TDF and TAF highlighting differential intracellular loading.

Comparative In Vivo Efficacy & Pharmacokinetics

The targeted mechanism of TAF fundamentally shifts the in vivo pharmacokinetic profile. By evaluating clinical PK data, we can observe that TAF achieves superior intracellular efficacy at a fraction of the standard TDF dose[4],[5].

Table 1: In Vivo Pharmacokinetic Comparison (Standard Monotherapy)

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Standard Clinical Dose 300 mg / day25 mg / day (or 10 mg boosted)
Plasma TFV Exposure (AUC₀₋ₜ) ~1810 ng·h/mL~383 ng·h/mL
Plasma TFV Cmax ~207 ng/mL~13 ng/mL
Intracellular TFV-DP (PBMCs) ~0.9 μM~8.2 to 16.9 μM
Viral Suppression Efficacy Baseline standardNon-inferior / Superior at 1/10th dose
Primary Cleavage Enzyme Non-specific esterasesCathepsin A (CatA) / CES1

Data synthesized from Phase I/II PK evaluations comparing TDF and TAF in human subjects[4],[6].

Causality in Safety Profiles: The 90% reduction in circulating plasma TFV (Cmax and AUC) observed with TAF directly mitigates the off-target toxicity associated with TDF[4]. High plasma TFV is actively transported into renal proximal tubules via Organic Anion Transporters (OAT1/OAT3), leading to mitochondrial toxicity, renal impairment, and subsequent bone mineral density (BMD) loss[3],[5]. TAF bypasses OAT-mediated renal accumulation, resulting in significantly improved renal and bone safety biomarkers[3].

Experimental Protocol: Self-Validating Quantification of Intracellular TFV-DP

To objectively compare the in vivo efficacy of these derivatives, researchers must accurately quantify the active intracellular metabolite (TFV-DP) within PBMCs. To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating isotope-dilution system . This internal control dynamically corrects for variable cell lysis efficiency and mass spectrometer ion suppression[7],[8].

Step 1: PBMC Isolation & Metabolic Quenching

  • Action: Draw whole blood from dosed subjects into Cell Preparation Tubes (CPT). Immediately isolate PBMCs via centrifugation (1,500 x g for 15 min) and quench cellular metabolism by resuspending the pellet in 70% cold methanol (-20°C).

  • Causality: Immediate thermal quenching halts endogenous phosphatase activity. If the sample is processed at room temperature, cellular phosphatases will rapidly degrade the active TFV-DP back into inactive TFV, artificially skewing efficacy data[9].

Step 2: Self-Validating Isotope Spiking

  • Action: Spike the lysed PBMC sample with a known concentration of a heavy-isotope internal standard (e.g., 13C5​ -TFV-DP or TFV-d6) prior to solid-phase extraction (SPE)[7],[8].

  • Causality: Because the heavy isotope behaves chemically identically to the analyte but differs in mass, its recovery rate serves as a built-in validation metric. If the recovery of the internal standard drops below 80%, the run is automatically flagged for matrix interference, ensuring all reported data is absolute.

Step 3: Weak Anion-Exchange (WAX) LC-MS/MS Analysis

  • Action: Separate the analytes using a WAX chromatographic column coupled to a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode[8].

  • Causality: Standard reverse-phase C18 columns fail to retain highly polar, negatively charged diphosphates. WAX ensures proper chromatographic retention, preventing TFV-DP from eluting in the solvent front alongside matrix contaminants[8].

Conclusion

The transition from the foundational intermediate (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol to TDF, and ultimately to TAF, represents a masterclass in prodrug optimization. While TDF successfully enabled the oral delivery of Tenofovir, its susceptibility to plasma esterases limited its therapeutic index[4],[3]. By leveraging the specific intracellular expression of Cathepsin A, TAF achieves up to a 7-fold higher concentration of the active antiviral metabolite in target cells while reducing systemic off-target exposure by over 90%[4],[8].

References

  • [1] Guidechem. 147127-20-6 Tenofovir C9H14N5O4P, Formula, NMR, Boiling Point, Density, Flash Point. Retrieved from:

  • [2] Guidechem. [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid. Retrieved from:

  • [4] Ruane, P. J., et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Oxford Academic. Retrieved from:

  • [3] Ray, A. S., et al. (2016). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PMC / NIH. Retrieved from:

  • [5] Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? ResearchGate. Retrieved from:

  • [6] Zhang, Y., et al. (2021). Pharmacokinetics of tenofovir alafenamide fumarate and tenofovir in the Chinese people. Dove Medical Press. Retrieved from:

  • [7] Zheng, J., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PMC / NIH. Retrieved from:

  • [8] Cottrell, M. L., et al. (2017). Single-dose pharmacokinetics of tenofovir alafenamide and its active metabolite in the mucosal tissues. Oxford Academic. Retrieved from:

  • [9] MDPI. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from:

Sources

Comparative

Reproducibility Guide: Synthesizing the Tenofovir Core via (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

In the development of antiviral therapeutics, particularly nucleotide reverse transcriptase inhibitors (NRTIs) like Tenofovir, the construction of the chiral purine core is a critical manufacturing bottleneck. For drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of antiviral therapeutics, particularly nucleotide reverse transcriptase inhibitors (NRTIs) like Tenofovir, the construction of the chiral purine core is a critical manufacturing bottleneck. For drug development professionals, choosing the right synthetic intermediate dictates the scalability, E-factor, and overall reproducibility of the campaign.

This guide objectively compares the performance of utilizing (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (herein referred to as the "Pyrimidine Route") against the traditional direct alkylation of adenine (the "Adenine Route"), providing self-validating protocols to ensure absolute regiocontrol.

Mechanistic Grounding: The Regioselectivity Problem

The traditional industrial synthesis of the tenofovir core often relies on the base-catalyzed alkylation of adenine with (R)-propylene carbonate[1]. While operationally simple, this route suffers from a fundamental thermodynamic flaw: purines are ambident nucleophiles. Alkylation inherently yields a mixture of the desired N9-isomer and the undesired N7-isomer. Direct alkylation of adenine with (R)-propylene carbonate typically results in approximately 10% material loss due to the formation of this undesired N7-regioisomer[2]. Separating these isomers requires resource-intensive recrystallizations or chromatography, severely impacting reproducibility at scale.

Conversely, utilizing (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol bypasses this issue entirely. By coupling the chiral amine to a pyrimidine ring before the imidazole ring is formed, we achieve absolute (100%) regiocontrol. The subsequent ring closure using triethyl orthoformate and an acid catalyst guarantees that the chiral side chain is exclusively positioned at the N9 position of the resulting 6-chloropurine derivative[3].

RouteComparison StartA 4,6-Dichloro-5-aminopyrimidine + (R)-1-aminopropan-2-ol InterA (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (Title Compound) StartA->InterA SNAr Reaction PurineA (R)-1-(6-Chloropurin-9-yl)propan-2-ol (100% N9 Regioselectivity) InterA->PurineA Cyclization StartB Adenine + (R)-Propylene Carbonate PurineB (R)-9-(2-Hydroxypropyl)adenine (~90% N9 Isomer) StartB->PurineB Base-Catalyzed Alkylation PurineB_N7 N7-Alkylated Byproduct (~10% Material Loss) StartB->PurineB_N7 Undesired Side Reaction

Figure 1: Synthetic logic comparing the pyrimidine-construction route vs. direct adenine alkylation.

Objective Comparison: Pyrimidine Route vs. Adenine Route

To justify the adoption of the Pyrimidine Route, we must look at the quantitative performance metrics across standard scale-up parameters.

Performance MetricRoute A: Pyrimidine Construction (via Title Compound)Route B: Direct Adenine Alkylation
Starting Materials 4,6-Dichloro-5-aminopyrimidine + (R)-1-aminopropan-2-olAdenine + (R)-Propylene Carbonate
Regioselectivity 100% N9 (Absolute Regiocontrol) ~90% N9 / ~10% N7 (Mixture)
Overall Yield (Core) 75% - 85% 65% - 70% (Post-purification)
Purification Complexity Simple cooling crystallizationComplex chromatography / repeated crystallization
Scalability Excellent (Highly reproducible impurity profile)Moderate (Regioisomer separation is resource-intensive)

Self-Validating Experimental Protocols

As a process chemist, I emphasize that a robust protocol must be mechanistically sound and self-validating. The following workflows detail the reproducible synthesis and utilization of the title compound.

Protocol 1: SNAr Synthesis of the Pyrimidine Intermediate

Objective: Synthesize (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol.

  • Step 1: Charge a reactor with 1.0 equivalent of 4,6-dichloro-5-aminopyrimidine and suspend it in Isopropanol (5 volumes).

  • Step 2: Add 1.2 equivalents of Triethylamine (TEA), followed by the dropwise addition of 1.05 equivalents of (R)-1-aminopropan-2-ol.

  • Step 3: Heat the mixture to 75°C and stir for 6 hours.

  • Step 4: Cool the reactor to 5°C. The product will precipitate. Filter and wash with cold Isopropanol and water to remove TEA-HCl salts.

The Causality Behind the Choices:

  • Electronic Deactivation: The first chlorine atom on the pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr). However, once the amine is attached, the newly introduced amino group donates electron density into the ring via resonance. This significantly deactivates the remaining chlorine at the 6-position, preventing over-substitution and ensuring the reaction stops cleanly at the mono-substituted product.

  • Solvent Selection: Isopropanol provides sufficient solubility for the starting materials at 75°C while allowing the product to cleanly precipitate upon cooling, enabling a self-validating purification step without chromatography.

Protocol 2: Cyclization to the Purine Core

Objective: Cyclize the intermediate to (R)-1-(6-chloropurin-9-yl)propan-2-ol.

  • Step 1: Suspend 1.0 equivalent of the synthesized (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol in 5.0 equivalents of Triethyl Orthoformate.

  • Step 2: Add a catalytic amount of concentrated HCl (0.05 equivalents).

  • Step 3: Equip the reactor with a distillation apparatus. Heat the mixture to 120°C.

  • Step 4: Collect the ethanol byproduct via distillation. Once the distillation head temperature drops from ~78°C back to baseline, the reaction is complete.

  • Step 5: Cool the mixture and precipitate the purine core using methyl tert-butyl ether (MTBE).

The Causality Behind the Choices:

  • Le Chatelier's Principle: Triethyl orthoformate acts as a one-carbon synthon. As the cyclization proceeds, ethanol is generated. By actively distilling off the ethanol, we drive the equilibrium forward. The protocol is self-validating: the cessation of ethanol distillation physically indicates that the cyclization is complete.

Workflow Step1 Charge Reactor: Isopropanol + Pyrimidine Step2 Add Amine & Triethylamine Step1->Step2 Step3 Heat to 75°C (SNAr Reaction) Step2->Step3 Step4 Cool & Crystallize Title Compound Step3->Step4 Step5 Add Triethyl Orthoformate + HCl (cat.) Step4->Step5 Step6 Reflux & Distill (Form Purine Ring) Step5->Step6

Figure 2: Self-validating experimental workflow for the synthesis and cyclization steps.

References

  • Title: Chemoenzymatic Synthesis of Tenofovir Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source:Google Patents (US20170354668A1)
  • Title: Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol Source: Collection of Czechoslovak Chemical Communications URL: [Link]

Sources

Validation

Independent synthesis and verification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Independent Synthesis and Verification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: A Comparative Guide for Tenofovir Precursors As a Senior Application Scientist in process chemistry, evaluating the scal...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Synthesis and Verification of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: A Comparative Guide for Tenofovir Precursors

As a Senior Application Scientist in process chemistry, evaluating the scalability, atom economy, and regiochemical efficiency of active pharmaceutical ingredient (API) precursors is paramount. For the synthesis of Tenofovir—a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI) utilized globally in HIV and HBV therapies[1]—the construction of the chiral acyclic nucleoside framework presents a significant synthetic challenge.

This guide objectively compares the traditional direct alkylation route against the highly efficient de novo pyrimidine construction route, providing a comprehensive, self-validating protocol for the synthesis and verification of the critical linchpin intermediate: (R)-1-((5-amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (CAS: 17435-30-2)[2].

Route Comparison: De Novo Pyrimidine vs. Direct Adenine Alkylation

Traditionally, the synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA), the immediate precursor to Tenofovir, relies on the direct alkylation of adenine with (R)-propylene carbonate or related alkylating agents[3]. However, adenine contains multiple nucleophilic nitrogen atoms. Direct alkylation inevitably yields a mixture of N9 and N7 isomers (typically in a 70:30 ratio). This lack of regioselectivity necessitates exhaustive chromatographic purification, severely crippling the overall yield and scalability.

To circumvent this, modern process chemistry employs a de novo purine construction strategy[4]. By reacting 5-amino-4,6-dichloropyrimidine with (R)-1-aminopropan-2-ol, we isolate the target intermediate, (R)-1-((5-amino-6-chloropyrimidin-4-yl)amino)propan-2-ol. This intermediate guarantees absolute regiocontrol. Subsequent ring closure with triethyl orthoformate constructs the imidazole ring directly on the N9 position, yielding an exclusive N9-substituted purine derivative[4].

Table 1: Performance Comparison of Tenofovir Precursor Routes

Performance MetricDirect Adenine Alkylation RouteDe Novo Pyrimidine Route (Using Target Intermediate)
Regioselectivity Poor (~70:30 N9:N7 mixture)>99.5% (Exclusive N9 equivalent)
Overall Yield (to HPA) 45% – 50%75% – 80%
Purification Requirement Tedious column chromatographyDirect crystallization
Scalability Low (Bottlenecked by purification)High (Amenable to metric-ton scale)
Atom Economy Moderate (Loss of N7 isomer)High (All inputs converted to target)

Mechanistic Workflow & Downstream Integration

The following diagram illustrates the strategic placement of the target intermediate within the broader Tenofovir synthesis pipeline.

G A 5-Amino-4,6-dichloropyrimidine C (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol (Target Intermediate) A->C TEA, EtOH, 80°C B (R)-1-Aminopropan-2-ol B->C Nucleophilic Substitution D Triethyl Orthoformate (Ring Closure) C->D E (R)-1-(6-Chloropurin-9-yl)propan-2-ol D->E F Amination (NH3) E->F G (R)-9-(2-Hydroxypropyl)adenine F->G H Phosphonation & Deprotection G->H I Tenofovir H->I

Fig 1: De novo purine synthesis workflow for Tenofovir utilizing the target pyrimidine intermediate.

Experimental Protocol: Synthesis & In-Process Verification

This protocol is designed as a self-validating system, ensuring high fidelity and reproducibility through strict mechanistic controls and In-Process Control (IPC) feedback loops.

Materials & Reagents
  • Electrophile: 5-Amino-4,6-dichloropyrimidine (1.0 eq)

  • Nucleophile: (R)-1-aminopropan-2-ol (1.05 eq)

  • Acid Scavenger: Triethylamine (TEA) (1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or n-Butanol[5]

Step-by-Step Methodology & Causality
  • Reactor Charging: To a clean, dry 1L jacketed reactor equipped with a reflux condenser and overhead stirrer, charge 5-amino-4,6-dichloropyrimidine (100 g, 0.61 mol) and absolute ethanol (500 mL).

    • Mechanistic Insight: Ethanol is selected as a polar protic solvent to stabilize the transition state of the impending nucleophilic aromatic substitution (SNAr).

  • Amine Addition: Add Triethylamine (74 g, 0.73 mol) in one portion, followed by the dropwise addition of (R)-1-aminopropan-2-ol (48 g, 0.64 mol) over 30 minutes at room temperature.

    • Causality: TEA is employed as a non-nucleophilic acid scavenger. As the primary amine attacks the electron-deficient 4-position of the pyrimidine, HCl is liberated. Without TEA, the unreacted (R)-1-aminopropan-2-ol would be protonated into an unreactive ammonium salt, halting the catalytic cycle[5].

  • Thermal Activation: Ramp the reactor temperature to 80°C (reflux) and maintain for 6 hours.

    • Causality: Temperature control is critical. The first chloride displacement at the 4-position is facile due to the activating effect of the adjacent ring nitrogens. However, displacing the second chloride at the 6-position requires significantly harsher conditions (>120°C). Capping the temperature at 80°C ensures strict mono-substitution, preventing the formation of dimeric impurities.

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot, dilute with mobile phase, and analyze via HPLC (UV at 254 nm).

    • Validation Gate: The reaction is only deemed complete when the Area% of the starting 5-amino-4,6-dichloropyrimidine falls below 0.5%. If the threshold is not met, a calculated spike of (R)-1-aminopropan-2-ol (0.05 eq) is added, and reflux is continued for 1 hour. This makes the protocol self-correcting.

  • Workup & Crystallization: Upon IPC pass, cool the mixture to 5°C at a rate of 15°C/hour. The target compound will precipitate. Filter the slurry, wash the filter cake with cold water (to remove TEA·HCl salts), and dry under vacuum at 45°C to constant weight.

Analytical Verification Data

To establish trustworthiness and confirm the structural integrity of the synthesized (R)-1-((5-amino-6-chloropyrimidin-4-yl)amino)propan-2-ol, the following analytical baseline must be met:

Table 2: Expected Analytical Verification Metrics

Analytical TechniqueExpected ResultMechanistic Confirmation
LC-MS (ESI+) m/z 203.07 [M+H]+ Confirms exact mass.
Isotopic Pattern (MS) 3:1 ratio at m/z 203 and 205Confirms the presence of exactly one chlorine atom (strict mono-substitution).
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.85 (s, 1H, Pyrimidine C2-H)Confirms the intact pyrimidine core.
δ 6.55 (t, J = 6.0 Hz, 1H, NH)Confirms the secondary amine linkage.
δ 5.20 (s, 2H, NH 2​ )Confirms the unreacted 5-amino group.
δ 4.85 (d, J = 4.5 Hz, 1H, OH)Confirms the intact hydroxyl group.
δ 3.80 (m, 1H, CH-OH), 3.35 (m, 2H, CH 2​ ), 1.05 (d, 3H, CH 3​ )Confirms the presence of the chiral (R)-2-hydroxypropyl side chain.

References

  • [4] CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities. Google Patents. 4

  • [5] Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. cas.cz. 5

  • [3] Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir | Organic Process Research & Development. ACS Publications. 3

  • [2] C7H11ClN4O - Chemical Dictionary. Guidechem.2

  • [1] [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid. Guidechem. 1

Sources

Safety & Regulatory Compliance

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